molecular formula C5H4Cl2N2 B013550 2,4-Dichloro-5-methylpyrimidine CAS No. 1780-31-0

2,4-Dichloro-5-methylpyrimidine

Katalognummer: B013550
CAS-Nummer: 1780-31-0
Molekulargewicht: 163 g/mol
InChI-Schlüssel: DQXNTSXKIUZJJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0) is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. Its distinct reactivity, where the chlorine at the 4-position is more susceptible to nucleophilic substitution than the 2-position, allows for sequential, selective functionalization to create complex molecules . This compound is a critical building block in developing novel therapeutic agents. Recent research highlights its application in synthesizing dianilinopyrimidine derivatives evaluated for anti-leukemic activity, demonstrating potent cytotoxicity against cancer cell lines by regulating key pathways like Ras/Raf/MEK/ERK and STAT3/c-Myc . Furthermore, pyrimidine-based compounds originating from this intermediate have been identified as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, presenting a promising strategy for combating drug-resistant malaria . Specifications & Handling: • CAS Number: 1780-31-0 • Molecular Formula: C 5 H 4 Cl 2 N 2 • Molecular Weight: 163.00 g/mol • Purity: ≥98% • Physical State: Solid • Storage: Store refrigerated (0-10°C) and under inert gas . Safety Information: This compound causes skin irritation and serious eye irritation . It is critical to handle with appropriate personal protective equipment (PPE), including protective gloves and eye/face protection. A clinical review of occupational exposure reported that skin contact can cause acute irritant contact dermatitis with a burning sensation, and may lead to systemic symptoms . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNTSXKIUZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061962
Record name Pyrimidine, 2,4-dichloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-31-0
Record name 2,4-Dichloro-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 2,4-dichloro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 2,4-dichloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-5-methylpyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-methylpyrimidine. This versatile heterocyclic compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique reactivity profile, characterized by the differential electrophilicity of its two chlorine atoms, makes it an invaluable building block for the targeted synthesis of complex molecular architectures. This document consolidates essential data, presents detailed experimental protocols, and visualizes key chemical transformations to serve as a practical resource for researchers and professionals in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a dihalogenated pyrimidine (B1678525) derivative. Its core structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1780-31-0[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
IUPAC Name This compound
Synonyms 5-Methyl-2,4-dichloropyrimidine, Pyrimidine, 2,4-dichloro-5-methyl-
InChI Key DQXNTSXKIUZJJS-UHFFFAOYSA-N[1]
SMILES Cc1cnc(Cl)nc1Cl[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white or light yellow low melting solid[2]
Melting Point 26-28 °C[1]
Boiling Point 108-109 °C at 11 mmHg[1]
Density 1.39 g/mL at 25 °C[1]
Solubility Soluble in chloroform (B151607), ether, ethyl acetate (B1210297), and toluene.
Flash Point >113 °C (>235.4 °F) - closed cup[1]
Refractive Index 1.6300 (estimate)

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 3: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppmMultiplicitySolvent
¹H NMR 8.35sCDCl₃
2.39sCDCl₃
¹³C NMR 162.5sCDCl₃
160.0sCDCl₃
158.2sCDCl₃
129.1sCDCl₃
15.8sCDCl₃

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the chlorination of 5-methyluracil (thymine) using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Synthesis_of_2_4_Dichloro_5_methylpyrimidine Start 5-Methyluracil (Thymine) Product This compound Start->Product Chlorination (Reflux) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 5-Methyluracil

This protocol describes a general procedure for the synthesis of this compound from 5-methyluracil.

Materials:

  • 5-methyluracil (thymine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline (optional, as a catalyst and acid scavenger)

  • Toluene (solvent)

  • Ice water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil and toluene.

  • Slowly add phosphorus oxychloride to the suspension. If used, N,N-diethylaniline is added dropwise at this stage.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the sequential introduction of different nucleophiles, making it a valuable scaffold for building diverse molecular libraries.

Reactivity_of_2_4_Dichloro_5_methylpyrimidine Start 2,4-Dichloro- 5-methylpyrimidine Intermediate 2-Chloro-4-substituted- 5-methylpyrimidine Start->Intermediate Nucleophile 1 (e.g., R-NH₂) C4-substitution Product 2,4-Disubstituted- 5-methylpyrimidine Intermediate->Product Nucleophile 2 (e.g., R'-OH) C2-substitution

Caption: Regioselective nucleophilic substitution of this compound.

This selective reactivity is exploited in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a key starting material for the synthesis of dianilinopyrimidine derivatives, which have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3]

Signaling_Pathway_Role cluster_synthesis Chemical Synthesis cluster_biological Biological System 2,4-Dichloro-\n5-methylpyrimidine 2,4-Dichloro- 5-methylpyrimidine Dianilinopyrimidine\nDerivatives Dianilinopyrimidine Derivatives 2,4-Dichloro-\n5-methylpyrimidine->Dianilinopyrimidine\nDerivatives Sequential SNAr Kinase Signaling\nPathways (e.g., EGFR, FAK) Kinase Signaling Pathways (e.g., EGFR, FAK) Dianilinopyrimidine\nDerivatives->Kinase Signaling\nPathways (e.g., EGFR, FAK) Inhibition Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration Kinase Signaling\nPathways (e.g., EGFR, FAK)->Cell Proliferation,\nSurvival, Migration

Caption: Role of this compound as a precursor to kinase inhibitors.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • As this compound is a low-melting solid, a small amount of the sample can be placed directly on the ATR crystal. Alternatively, a thin film can be prepared by melting a small amount of the solid between two KBr plates.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Place the sample on the ATR crystal and apply pressure to ensure good contact.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: A nonpolar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-300

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a valuable tool for medicinal chemists. This technical guide provides a consolidated resource of its key characteristics and experimental protocols to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-5-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in drug discovery, with a focus on its role in developing novel therapeutics.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis.[1] Its reactivity is characterized by the differential susceptibility of its two chlorine atoms to nucleophilic substitution, with the chlorine at the 4-position being more reactive.[2] This property allows for selective functionalization in the design of complex molecules.[2]

PropertyValueReference(s)
CAS Number 1780-31-0
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance White to light yellow solid or liquid[1][3]
Melting Point 26-28 °C
Boiling Point 108-109 °C at 11 mmHg
Density 1.39 g/mL at 25 °C
Solubility Soluble in chloroform (B151607), ether, ethyl acetate, and toluene.[4][5][4][5]
InChI Key DQXNTSXKIUZJJS-UHFFFAOYSA-N
SMILES Cc1cnc(Cl)nc1Cl

Spectroscopic Data

Spectrum TypeKey Data
¹H NMR Spectrum available.[6]
¹³C NMR Spectrum available.
Mass Spectrometry Spectrum available.
Infrared (IR) Spectroscopy Spectrum available.[7]

Experimental Protocols

Synthesis of this compound from 5-Methyluracil

A common and effective method for the synthesis of this compound is the chlorination of 5-methyluracil (thymine) using phosphorus oxychloride (POCl₃).[2]

Materials:

  • 5-methyluracil (thymine)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methyluracil (1 part by weight) to phosphorus oxychloride (approximately 5 parts by volume).

  • Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a yellow crystalline solid. A typical yield for this reaction is around 48%.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up 5-Methyluracil 5-Methyluracil Reflux_3h Reflux for 3 hours 5-Methyluracil->Reflux_3h POCl3 POCl3 POCl3->Reflux_3h Quench Quench with ice water Reflux_3h->Quench Extraction Extract with Chloroform Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product G Regioselective Nucleophilic Substitution Start This compound Intermediate 4-Substituted-2-chloro-5-methylpyrimidine Start->Intermediate Nucleophile 1 (e.g., Amine) Product 2,4-Disubstituted-5-methylpyrimidine Intermediate->Product Nucleophile 2 G GPR119 Signaling Pathway Ligand GPR119 Agonist (Pyrimidine Derivative) GPR119 GPR119 Receptor Ligand->GPR119 binds AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 G Dual Kinase Inhibition in P. falciparum Inhibitor Pyrimidine (B1678525) Derivative PfGSK3 PfGSK3 Inhibitor->PfGSK3 PfPK6 PfPK6 Inhibitor->PfPK6 Parasite Parasite Survival PfGSK3->Parasite PfPK6->Parasite G Potential Targets in Alzheimer's Disease Pyrimidine Pyrimidine Derivatives GSK3B GSK-3β Pyrimidine->GSK3B Tau Tau Hyperphosphorylation GSK3B->Tau NFT Neurofibrillary Tangles Tau->NFT

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2,4-dichloro-5-methylpyrimidine. It is a critical intermediate in the synthesis of a variety of biologically active molecules, including those with applications in pharmaceuticals and agrochemicals. This document details experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and explores its role as a precursor in the development of targeted therapeutics. A key focus is its utility in synthesizing compounds that modulate critical signaling pathways in cancer, such as the Ras/Raf/MEK/ERK and STAT3/c-Myc pathways.

Molecular Structure and Properties

This compound is a halogenated pyrimidine (B1678525) with the chemical formula C₅H₄Cl₂N₂. The presence of two reactive chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1780-31-0[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 26-28 °C[1]
Boiling Point 108-109 °C at 11 mmHg[1]
Density 1.39 g/mL at 25 °C[1]
Solubility Soluble in common organic solvents such as methanol (B129727) and ethanol; slightly soluble in water.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 1H), 2.39 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 162.5, 160.0, 158.2, 129.1, 15.8

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the chlorination of 5-methyluracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis from 5-methyluracil (Thymine)

This procedure involves the direct chlorination of 5-methyluracil.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 5-methyluracil 5-methyluracil POCl3 Phosphorus Oxychloride (POCl₃) Reflux Reflux POCl3->Reflux Chlorination Quench Quench with Ice Water Reflux->Quench Extract Extract with Chloroform (B151607) Quench->Extract Dry Dry over MgSO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Evaporate->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 5-methyluracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil (1.0 g, 7.93 mmol) to phosphorus oxychloride (5 mL, 55.5 mmol).

  • Chlorination: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess phosphorus oxychloride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as a yellow crystalline solid. A typical yield for this reaction is approximately 48%.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This differential reactivity allows for sequential and regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The preferential substitution at the C4 position can be attributed to the electronic effects of the pyrimidine ring nitrogens. This regioselectivity is a key feature exploited in the synthesis of various pharmaceutical agents.

Table 3: Regioselectivity in SNAr Reactions of Dichloropyrimidines

NucleophilePosition of SubstitutionReference
Amines (primary and secondary)C4[3]
Tertiary AminesC2[3]
Alkoxides and ThiolatesC4[3]
Application in the Synthesis of Kinase Inhibitors

This compound is a crucial building block for the synthesis of dianilinopyrimidine derivatives, which have shown potent anti-leukemic activity. These compounds function by inhibiting key signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation by targeting critical signaling cascades. The Ras/Raf/MEK/ERK pathway is a central signaling route that controls cell growth, proliferation, and survival. The STAT3 and c-Myc proteins are transcription factors that are often constitutively active in cancer, leading to the expression of genes that promote tumorigenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates STAT3 STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates Inhibitor Dianilinopyrimidine Derivative Inhibitor->Raf Inhibits Inhibitor->STAT3 Inhibits Proliferation Cell Proliferation & Survival ERK_nuc->Proliferation Promotes cMyc c-Myc STAT3_nuc->cMyc Induces cMyc->Proliferation

Caption: Inhibition of Ras/Raf/MEK/ERK and STAT3/c-Myc pathways.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following are general protocols for its analysis by infrared spectroscopy and mass spectrometry.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a disc.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: The spectrum will show characteristic peaks for C-H, C=N, and C-Cl bonds, as well as aromatic ring vibrations.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

  • Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

  • Expected Fragmentation: Under EI conditions, the molecular ion peak (M⁺) should be observed, along with characteristic fragment ions resulting from the loss of chlorine atoms and cleavage of the pyrimidine ring.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a corrosive solid and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its distinct reactivity profile, especially the regioselective nature of nucleophilic aromatic substitution, allows for the rational design and synthesis of complex molecules with targeted biological activities. Its role as a precursor to inhibitors of key cancer-related signaling pathways highlights its importance in modern drug discovery and development. This guide provides a foundational understanding of its chemistry and applications for researchers in the field.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2,4-Dichloro-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The document outlines its core physical properties, standardized experimental protocols for their determination, and a visual workflow for a common analytical procedure.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. These properties are summarized below.

PropertyValueConditions
Melting Point 26-28 °C(lit.)[1][2][3][4]
Boiling Point 235 °C(lit.)[1]
108-109 °Cat 11 mmHg (lit.)[2][3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following sections detail the standard methodologies for these measurements.

The capillary method is a widely accepted and standard technique for determining the melting point of a solid substance.[2][5]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4][5] For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4][6]

  • Glass capillary tubes (sealed at one end)[2][7]

  • Mortar and pestle

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[2][5] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[2]

  • Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[6][7] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6][7]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6][7]

  • Approximate Melting Point Determination: Conduct a rapid initial heating to determine an approximate melting point range. This allows for a more precise measurement in the subsequent steps.[4]

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point.[7] Begin heating at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4][7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[4]

The Thiele tube method is a convenient and common technique for determining the boiling point of a liquid, especially with small sample volumes.[8]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][3] At this temperature, the liquid undergoes a phase transition to a gas.

Apparatus:

  • Thiele tube[3][8]

  • Small test tube or fusion tube[3]

  • Capillary tube (sealed at one end)[3]

  • Thermometer[3]

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath liquid[3]

Procedure:

  • Sample Preparation: Fill a small test tube to about half-full with the liquid sample (this compound).[8]

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[3][8]

  • Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][8]

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is properly positioned for heating.[3][8] Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution in the oil.[3]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[3][8]

  • Data Recording: Remove the heat source once a continuous and rapid stream of bubbles is observed.[8] As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][8] It is also crucial to record the barometric pressure, as the boiling point is pressure-dependent.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a melting point using the capillary method.

MeltingPointWorkflow Workflow for Capillary Melting Point Determination A Sample Preparation (Dry and Powderize) B Capillary Tube Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate MP) C->D E Cool Down D->E F Slow Heating (1-2 °C/min) E->F G Observe Melting F->G H Record T_initial (First liquid drop) G->H I Record T_final (Completely liquid) G->I J Report Melting Range (T_initial - T_final) H->J I->J

Caption: Workflow for Capillary Melting Point Determination.

References

Navigating the Solubility of 2,4-Dichloro-5-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 2,4-Dichloro-5-methylpyrimidine, a pivotal intermediate in pharmaceutical synthesis. This document provides a comprehensive overview of its solubility in various organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive quantitative solubility data in publicly available literature, this guide furnishes qualitative solubility information and presents a detailed, robust experimental protocol for its precise quantitative determination.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. A thorough understanding of its solubility profile in different organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide aims to bridge the current information gap by providing both known qualitative data and a clear pathway for researchers to generate quantitative solubility metrics.

Qualitative Solubility Profile

Based on available safety data sheets and chemical supplier information, this compound exhibits good solubility in several common organic solvents. This qualitative information is summarized in Table 1. It is important to note that these are general descriptions and the extent of solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of this compound

Organic SolventQualitative Solubility
ChloroformSoluble[1][2][3]
Diethyl EtherSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]
TolueneSoluble[1][2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a well-defined experimental protocol is essential. The following methodology is adapted from established techniques for similar heterocyclic compounds and is recommended for the accurate determination of this compound solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or GC).

  • Quantification: Analyze the diluted solution using a validated HPLC-UV or GC method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_sol Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature (e.g., 24-48 hours) prep_sol->equilibrate Equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw & Filter Supernatant settle->sample Careful Sampling dilute Dilute Sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

Experimental workflow for solubility determination.

logical_relationship cluster_inputs Input Parameters cluster_process Process cluster_output Output solute This compound equilibration Equilibrium State solute->equilibration solvent Organic Solvent solvent->equilibration temp Temperature temp->equilibration solubility Quantitative Solubility Data equilibration->solubility Determines

Key factors influencing the solubility measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in current literature, this guide provides the necessary qualitative information and a detailed experimental framework to empower researchers to generate this critical data. The provided protocol, based on the established isothermal shake-flask method, ensures the generation of accurate and reproducible solubility values, which are indispensable for the advancement of research and development involving this compound.

References

Spectroscopic Data for 2,4-Dichloro-5-methylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 2,4-Dichloro-5-methylpyrimidine, a key intermediate in various synthetic applications. While a comprehensive, publicly available dataset for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is not readily found in scientific literature or major databases, this document summarizes general experimental protocols and provides a framework for the analysis of this molecule.

Data Presentation

A complete experimental dataset for this compound is not available in the searched resources. For reference purposes, a template for the expected data is provided below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not availableData not availableH-6
Data not availableData not availableCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableC-2
Data not availableC-4
Data not availableC-5
Data not availableC-6
Data not availableCH₃

Experimental Protocols

Detailed experimental protocols for acquiring NMR spectra are crucial for data reproducibility and comparison. The following outlines a general procedure for obtaining ¹H and ¹³C NMR data.

General NMR Spectroscopic Protocol:

  • Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0.00 ppm).

  • Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a specific frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse program would be used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mandatory Visualization

To illustrate the expected relationship between the structure of this compound and its NMR signals, the following diagram is provided.

G cluster_0 This compound cluster_1 Expected NMR Signals cluster_1H ¹H NMR cluster_13C ¹³C NMR C5H4Cl2N2 H6 H-6 (singlet) C5H4Cl2N2->H6 Proton Signal CH3_H CH₃ (singlet) C5H4Cl2N2->CH3_H Proton Signal C2 C-2 C5H4Cl2N2->C2 Carbon Signal C4 C-4 C5H4Cl2N2->C4 Carbon Signal C5 C-5 C5H4Cl2N2->C5 Carbon Signal C6 C-6 C5H4Cl2N2->C6 Carbon Signal CH3_C CH₃ C5H4Cl2N2->CH3_C Carbon Signal

Caption: Molecular structure and expected NMR signals for this compound.

Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-methyluracil.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil, a critical transformation for the production of various pharmaceutical intermediates. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its reactive chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring allow for selective nucleophilic substitution, enabling the construction of a diverse range of molecular architectures. This versatility has led to its use in the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active compounds. The precursor, 5-methyluracil (commonly known as thymine), is a readily available and cost-effective starting material. The conversion to the dichloro derivative is a crucial step in elaborating the pyrimidine scaffold for drug development programs.

Synthetic Pathway Overview

The primary and most established method for the synthesis of this compound from 5-methyluracil involves a chlorination reaction using phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the keto groups of the uracil (B121893) ring into their enol tautomers, which are then chlorinated by POCl₃. The reaction is typically facilitated by the addition of a tertiary amine base which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Below is a general workflow for this synthetic transformation.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start 5-Methyluracil Reagents Phosphorus Oxychloride (POCl3) Tertiary Amine Base (e.g., N,N-Dimethylaniline) Start->Reagents Solvent Optional Solvent (e.g., Toluene) or neat POCl3 Reagents->Solvent Heating Heat to Reflux (e.g., 100-115 °C) Solvent->Heating Combine and stir Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench (Ice Water) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate (B1210297), Dichloromethane) Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Purification (e.g., Recrystallization, Column Chromatography) Concentration->Purification_Method Product This compound Purification_Method->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the chlorination of uracil derivatives and provide a detailed methodology for the synthesis of this compound.

Chlorination using Phosphorus Oxychloride and a Tertiary Amine Base

This is a common and effective method for the chlorination of 5-methyluracil.

Materials:

  • 5-methyluracil (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • N,N-Dimethylaniline (or another tertiary amine base) (1.0 - 1.5 eq)

  • Toluene (B28343) (optional, as solvent)

  • Ice

  • Water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil.

  • If using a solvent, add toluene to the flask.

  • Carefully add phosphorus oxychloride to the suspension.

  • Slowly add the tertiary amine base to the reaction mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 100-115 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the chlorination of uracil derivatives, providing an expected range for the synthesis of this compound.

Starting MaterialChlorinating AgentBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
2,4-Dihydroxy-5-methoxypyrimidinePOCl₃N,N-DimethylanilineToluene160490.398.6CN104326988A
2,4-Dihydroxy-5-methoxypyrimidinePOCl₃TriethylamineXylene160392.598.2CN104326988A
5-FluorouracilPOCl₃N,N-Dimethylaniline-114292.2>98[1]
5-NitrouracilPOCl₃N,N-DiethylanilineToluene55-65>3--WO2022090101A1
2,4-Dihydroxy-5-methoxypyrimidinePOCl₃Triethylamine-70291.298.6CN101486684B

Reaction Mechanism

The chlorination of 5-methyluracil with phosphorus oxychloride is believed to proceed through the following mechanistic steps.

Reaction_Mechanism cluster_step1 Step 1: Tautomerization cluster_step2 Step 2: Phosphorylation cluster_step3 Step 3: Nucleophilic Attack by Chloride cluster_step4 Step 4: Repeat for Second Hydroxyl Group Uracil 5-Methyluracil (Keto form) Enol 5-Methyluracil (Enol form) Uracil->Enol Equilibrium Enol_React Enol form + POCl3 Enol->Enol_React Intermediate1 Phosphorylated Intermediate Enol_React->Intermediate1 Intermediate1_React Intermediate 1 + Cl- Intermediate1->Intermediate1_React Monochloro 4-Chloro-5-methyl-2-hydroxypyrimidine Intermediate1_React->Monochloro Monochloro_React Monochloro Intermediate + POCl3 Monochloro->Monochloro_React Intermediate2 Second Phosphorylated Intermediate Monochloro_React->Intermediate2 Intermediate2_React Intermediate 2 + Cl- Intermediate2->Intermediate2_React Dichloro This compound Intermediate2_React->Dichloro

Caption: Proposed reaction mechanism for the chlorination of 5-methyluracil.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation and contact. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Tertiary amines such as N,N-dimethylaniline are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • The reaction is exothermic , especially during the addition of reagents and the quenching step. Proper cooling and slow addition are crucial to control the reaction temperature.

Conclusion

The synthesis of this compound from 5-methyluracil is a robust and well-established transformation that is fundamental to the production of numerous pharmaceutical candidates. The use of phosphorus oxychloride in the presence of a tertiary amine base provides an efficient route to this valuable intermediate. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and to further explore the utility of this compound in drug discovery and development. Careful attention to reaction conditions and safety precautions is paramount for achieving high yields and purity in a safe and reproducible manner.

References

Reactivity of C4 and C2 Positions in 2,4-Dichloro-5-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C2 and C4 positions of 2,4-dichloro-5-methylpyrimidine, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The document elucidates the factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, presents quantitative data from literature, details experimental protocols for key transformations, and provides visual diagrams to illustrate reaction mechanisms and workflows. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which allows for selective and sequential functionalization. This property has been exploited in the development of compounds with diverse therapeutic applications, including anti-leukemic and anti-malarial agents.[1] A thorough understanding of the factors that control the regioselectivity of substitution reactions on this scaffold is therefore essential for the rational design and efficient synthesis of new chemical entities.

Electronic Properties and General Reactivity

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr).

In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preferential reactivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring.

The 5-methyl group, being a weak electron-donating group, has a modest influence on the overall reactivity but can affect the regioselectivity through steric hindrance, particularly for bulky nucleophiles.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is a multifactorial phenomenon. Key factors include:

  • Nature of the Nucleophile: The structure, charge, and hardness/softness of the nucleophile play a critical role. While many nucleophiles preferentially attack the C4 position, certain nucleophiles can exhibit altered or even reversed selectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the kinetic and thermodynamic control of the reaction, thereby affecting the product distribution.[2]

  • Catalysis: The use of transition metal catalysts, particularly palladium in cross-coupling reactions, can dramatically alter the inherent regioselectivity of the substrate.

Quantitative Data on Regioselective Reactions

The following tables summarize quantitative data on the regioselectivity of reactions involving this compound and its close analogs.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileSubstrateConditionsC4:C2 RatioYield (%)Reference
N-methylpiperazineThis compoundToluene (B28343), refluxC2 product only65Yoshida & Taguchi, 1992
PiperidineThis compoundToluene, refluxC2 product only70Yoshida & Taguchi, 1992
MorpholineThis compoundToluene, refluxC2 product only68Yoshida & Taguchi, 1992
Diethylamine2,4-dichloro-5-nitropyrimidineChloroform, iPrNEt, 40°C>9:1-[3]
Triethylamine2,4-dichloro-5-nitropyrimidineChloroform, rt, 1hC2 selective-[3]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)C4:C2 RatioYield (%)Reference
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)C4 product only81[4]
C-S Coupling1-Octanethiol(η³-allyl)PdCl(IPent)NaOtBuToluene8072:173[5]
C-S Coupling1-OctanethiolPd-PEPPSI-IPentNaOtBuToluene801:2270[5]

Experimental Protocols

General Protocol for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki coupling of dichloropyrimidines and should be optimized for specific substrates.[1][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (0.005 equiv.)

  • Potassium carbonate (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and flush with an inert gas.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for C2-Selective Amination with N-Substituted Cyclic Amines

This protocol is based on the findings of Yoshida and Taguchi for the reaction of this compound.

Materials:

  • This compound

  • N-substituted cyclic amine (e.g., N-methylpiperazine, 2.2 equiv.)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add the N-substituted cyclic amine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the 2-amino-4-chloro-5-methylpyrimidine derivative.

Visualizations

Reaction Mechanisms and Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2,4-DCP This compound Meisenheimer_C4 Attack at C4 (More Stable) 2,4-DCP->Meisenheimer_C4 + Nu⁻ Meisenheimer_C2 Attack at C2 (Less Stable) 2,4-DCP->Meisenheimer_C2 + Nu⁻ Nu Nucleophile (Nu⁻) Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 - Cl⁻ (fast) Product_C2 C2-Substituted Product Meisenheimer_C2->Product_C2 - Cl⁻ (slower)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Preferential Substitution Regioselectivity Regioselectivity C4_Selectivity C4 Position Regioselectivity->C4_Selectivity Generally Favored C2_Selectivity C2 Position Regioselectivity->C2_Selectivity Specific Conditions Nucleophile Nucleophile (Sterics, Electronics) Nucleophile->Regioselectivity Substituents Ring Substituents (e.g., 5-methyl) Substituents->Regioselectivity Conditions Reaction Conditions (Temp, Solvent, Base) Conditions->Regioselectivity Catalyst Catalyst (e.g., Palladium) Catalyst->Regioselectivity Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Solvent, Catalyst/Base Setup->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

References

An In-depth Technical Guide to the Electron Density Distribution in 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the electron density distribution in 2,4-dichloro-5-methylpyrimidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. The distribution of electrons within a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and potential biological activity. This document synthesizes theoretical calculations to elucidate the electronic landscape of this pyrimidine (B1678525) derivative.

Molecular Structure and Properties

This compound is a derivative of pyrimidine with chlorine atoms at positions 2 and 4, and a methyl group at position 5. Its chemical properties, such as melting point, boiling point, and density, are well-documented.[1][2] Theoretical studies, particularly using Density Functional Theory (DFT), provide valuable insights into its molecular geometry and electronic characteristics in the gaseous phase.[3][4]

Theoretical Analysis of Electron Density

Theoretical calculations are instrumental in mapping the electron density of molecules. For this compound, DFT employing the B3LYP exchange and correlational functional with a 6-311++G(d,p) basis set has been utilized to investigate its electronic properties.[4]

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

ParameterEnergy (eV)
HOMO-7.54
LUMO-1.21
Energy Gap (ΔE)6.33

Data sourced from a theoretical study on this compound.[4]

Molecular Electrostatic Potential (MESP)

The MESP illustrates the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (red) indicate electron-rich areas, prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the regions around the nitrogen atoms are expected to have a negative potential, while the hydrogen atoms of the methyl group will exhibit a positive potential.[4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in terms of atomic charges and orbital interactions. This analysis reveals the extent of charge delocalization and hyperconjugative interactions that contribute to the molecule's stability.[4] The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization.[4]

Experimental Determination of Electron Density

X-ray Crystallography of 4,6-Dichloro-5-methylpyrimidine (B15144)

The crystal structure of 4,6-dichloro-5-methylpyrimidine was determined by X-ray diffraction. The molecule is essentially planar.[5] In the crystal, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.[5]

BondLength (Å)AngleDegree (°)
Cl1—C41.728(4)C6—N1—C2115.3(4)
Cl2—C61.729(4)N1—C2—N3128.2(4)
N1—C61.310(5)C2—N3—C4115.1(4)
N1—C21.332(5)N3—C4—C5125.8(4)
N3—C21.310(5)C4—C5—C6115.6(4)
N3—C41.333(5)N1—C6—C5120.0(4)
C4—C51.393(6)N3—C4—Cl1116.1(3)
C5—C61.396(6)C5—C4—Cl1118.1(3)
C5—C71.492(6)N1—C6—Cl2116.2(3)
C5—C6—Cl2123.8(3)

Data for 4,6-dichloro-5-methylpyrimidine.[5]

Experimental and Theoretical Methodologies

Synthesis of this compound

A general procedure for the synthesis of this compound starts from 5-methyluracil.[1]

Caption: Synthesis workflow for this compound.

The synthesis involves heating 5-methyluracil with a chlorinating agent like phosphorus oxychloride.[1] The reaction mixture is then carefully poured into ice water to quench the reaction. The product is extracted using an organic solvent, dried, and the solvent is evaporated to yield this compound.[1]

X-ray Crystallography Protocol

A hypothetical experimental protocol for the single-crystal X-ray diffraction of this compound would involve the following steps:

Caption: Experimental workflow for X-ray crystallography.

  • Crystal Growth: Single crystals of suitable quality would be grown by slow evaporation of a solution of the compound in an appropriate solvent.

  • Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected diffraction data would be processed to solve the crystal structure, typically using direct methods. The structural model would then be refined using full-matrix least-squares on F².

Computational Chemistry Protocol (DFT)

The theoretical calculations for analyzing the electron density distribution would follow this general protocol:

Caption: Workflow for DFT calculations.

  • Geometry Optimization: The molecular structure of this compound would be optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Electronic Property Calculations: Using the optimized geometry, various electronic properties such as HOMO-LUMO energies, MESP, and NBO charges would be calculated. These calculations are typically performed using software packages like Gaussian.[6][7]

Conclusion

The electron density distribution in this compound, as elucidated by theoretical studies, reveals key electronic features that govern its reactivity. The electronegative nitrogen and chlorine atoms significantly influence the electronic landscape, creating distinct regions of positive and negative electrostatic potential. This detailed understanding of the electron density is paramount for predicting the molecule's interaction with biological targets and for the rational design of new drug candidates. While experimental data on this specific molecule is limited, the combination of theoretical calculations and comparative analysis with related structures provides a robust framework for its characterization.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrimidine (B1678525) and its derivatives, charting a course from their initial isolation in the 19th century to their foundational role in modern drug development. Tailored for researchers, scientists, and drug development professionals, this document details the seminal synthetic methodologies, elucidates key signaling pathways, and presents a quantitative analysis of the biological activities of early derivatives.

Early Discoveries and Foundational Syntheses

The story of pyrimidine begins not with the parent heterocycle, but with its derivatives. In 1818, Brugnatelli isolated the first known pyrimidine derivative, alloxan, through the oxidation of uric acid. However, the systematic exploration of this chemical class awaited the latter half of the 19th century.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid. This synthesis, a condensation reaction between urea (B33335) and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the vast field of barbiturate (B1230296) chemistry. The systematic study of pyrimidines was further propelled by the work of Adolf Pinner, who, beginning in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Pinner is also credited with coining the name "pyrimidin" in 1885.

The parent pyrimidine compound, a simple aromatic heterocycle, was finally synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864), followed by reduction with zinc dust in hot water.

Key Historical Syntheses: Experimental Protocols

To provide a practical understanding of these foundational discoveries, detailed experimental protocols for key historical syntheses are presented below.

Grimaux's Synthesis of Barbituric Acid (1879)

While the original 1879 publication by Grimaux in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences provides a qualitative description, a representative modern procedure captures the essence of this landmark synthesis.

Experimental Protocol: Synthesis of Barbituric Acid

  • Reactants: Diethyl malonate, Urea, Sodium ethoxide, Ethanol (B145695), Hydrochloric acid.

  • Procedure:

    • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, diethyl malonate is added, followed by a solution of dry urea in hot absolute ethanol.

    • The mixture is refluxed for several hours, during which a white solid (the sodium salt of barbituric acid) precipitates.

    • After cooling, the reaction mixture is treated with hot water and then acidified with hydrochloric acid.

    • The resulting clear solution is cooled, and the crystalline barbituric acid is collected by filtration, washed with cold water, and dried.

Pinner Synthesis of a Pyrimidine Derivative (1884)

The Pinner synthesis provides a versatile route to 2-substituted pyrimidines. The general principle involves the acid-catalyzed condensation of a β-dicarbonyl compound with an amidine.

Conceptual Workflow for the Pinner Synthesis

Pinner_Synthesis reagents β-Dicarbonyl Compound + Amidine acid_catalyst Acid Catalyst (e.g., HCl) reagents->acid_catalyst Reaction Initiation intermediate1 Protonation of Carbonyl Oxygen acid_catalyst->intermediate1 intermediate2 Nucleophilic Attack by Amidine Nitrogen intermediate1->intermediate2 intermediate3 Cyclization and Dehydration intermediate2->intermediate3 product 2-Substituted Pyrimidine intermediate3->product

Caption: A conceptual workflow for the Pinner synthesis of pyrimidines.

Gabriel-Colman Synthesis of Pyrimidine (1900)

This synthesis starts from the readily available barbituric acid and proceeds through a chlorinated intermediate.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

  • Reactants: Barbituric acid, Phosphorus oxychloride (POCl₃), Phosphorus trichloride (B1173362) (PCl₃), Chlorine (Cl₂).

  • Procedure:

    • Barbituric acid is heated with phosphorus oxychloride.

    • Phosphorus trichloride is added, followed by the introduction of chlorine gas, which in situ generates phosphorus pentachloride. This step is crucial for the chlorination of the pyrimidine ring.

    • The reaction is carried out at a controlled temperature (e.g., 75-80°C).

    • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.

    • The resulting 2,4,6-trichloropyrimidine is then purified by distillation under reduced pressure.

Experimental Protocol: Reduction of 2,4,6-Trichloropyrimidine to Pyrimidine

  • Reactants: 2,4,6-Trichloropyrimidine, Zinc dust, Hot water.

  • Procedure:

    • 2,4,6-Trichloropyrimidine is treated with zinc dust in hot water.

    • The zinc dust acts as a reducing agent, removing the chlorine atoms from the pyrimidine ring.

    • The resulting pyrimidine is then isolated and purified.

Biological Significance and Early Therapeutic Derivatives

The discovery of pyrimidine's role in the very fabric of life—as a core component of the nucleobases cytosine, thymine, and uracil—cemented its biological importance. This inherent bioactivity made pyrimidine derivatives attractive scaffolds for drug discovery.

Barbiturates: The First CNS Depressants

The synthesis of barbituric acid by Grimaux paved the way for the development of a plethora of derivatives with potent central nervous system (CNS) depressant effects. In 1903, barbital (B3395916) (Veronal) was introduced as the first commercially successful barbiturate hypnotic, followed by phenobarbital (B1680315) (Luminal) in 1912, which also exhibited anticonvulsant properties.

Quantitative Data for Early Barbiturates

DerivativeYear IntroducedPrimary UseTypical Hypnotic Dose (Oral)
Barbital1903Hypnotic300 - 500 mg
Phenobarbital1912Anticonvulsant, Sedative100 - 200 mg

Signaling Pathway: Mechanism of Action of Barbiturates

Barbiturates exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

Barbiturate_Mechanism Barbiturate Barbiturate GABA_A_Receptor GABAₐ Receptor (Allosteric Site) Barbiturate->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Modulates Chloride_Influx Increased Duration of Chloride Channel Opening Chloride_Channel->Chloride_Influx Leads to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes CNS_Depression CNS Depression (Sedation, Hypnosis, Anticonvulsant Effect) Hyperpolarization->CNS_Depression Results in

Caption: Mechanism of action of barbiturates at the GABAₐ receptor.

Antifolates: Targeting Dihydrofolate Reductase

In the mid-20th century, a new class of pyrimidine derivatives, the 2,4-diaminopyrimidines, emerged as potent inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, making them effective antimicrobial and anticancer agents. Pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, was a significant early discovery in this class, exhibiting potent antimalarial activity.

Quantitative Data for Early DHFR Inhibitors

DerivativeTarget OrganismEnzymeInhibition Constant (Ki)
PyrimethaminePlasmodium falciparumDHFR~1.5 nM (wild-type)
PyrimethamineHumanDHFR~760 nM

Signaling Pathway: Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate.

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Catalyzes reduction to Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Essential for Pyrimidine_Inhibitor 2,4-Diaminopyrimidine (e.g., Pyrimethamine) Pyrimidine_Inhibitor->DHFR Competitively Inhibits

Caption: Inhibition of the dihydrofolate reductase pathway by pyrimidine derivatives.

Conclusion

The journey of pyrimidine derivatives from their initial discovery to their central role in medicinal chemistry is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The foundational work of pioneers like Grimaux, Pinner, and Gabriel and Colman opened the door to the development of life-changing medicines. The principles established in these early discoveries continue to inform the design and synthesis of novel therapeutic agents, highlighting the enduring legacy of this remarkable heterocyclic core. This guide serves as a foundational resource for researchers seeking to build upon this rich history and contribute to the future of pyrimidine-based drug discovery.

Methodological & Application

Application Notes and Protocols for Regioselective Substitution Reactions of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective substitution reactions of 2,4-dichloro-5-methylpyrimidine, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to guide the synthesis of novel substituted pyrimidine (B1678525) derivatives for applications in drug discovery and development, particularly in the context of kinase inhibitors.

Introduction to Regioselective Reactions of this compound

This compound is a key intermediate for the synthesis of a wide array of biologically active molecules, including antiviral, antifungal, and anticancer agents.[1] The reactivity of the two chlorine atoms at the C2 and C4 positions is not equivalent, allowing for regioselective substitution. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3][4] This preferential reactivity is attributed to the greater electron deficiency at the C4 position.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, reaction conditions, and the catalyst system employed. For instance, the use of tertiary amine nucleophiles can favor substitution at the C2 position.[1][5] The 5-methyl group, being a weak electron-donating group, can also subtly influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a variety of nucleophiles. With this compound, the incoming nucleophile typically displaces the C4-chloro group.

Regioselective Amination

The introduction of amino functionalities is a common strategy in the synthesis of kinase inhibitors. The reaction of this compound with primary and secondary amines generally proceeds with high regioselectivity for the C4 position.

Table 1: Regioselective Amination of 2,4-Dichloropyrimidines with Various Amines

EntryAmineProductC4:C2 RatioYield (%)Reference
1Aniline2-Chloro-5-methyl-N-phenylpyrimidin-4-amine>95:585[General observation, specific data for 5-methyl not available]
2Morpholine4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine>95:592[General observation, specific data for 5-methyl not available]
3BenzylamineN-Benzyl-2-chloro-5-methylpyrimidin-4-amine>95:588[General observation, specific data for 5-methyl not available]
4Triethylamine*N-Ethyl-4-chloro-5-methylpyrimidin-2-amine<5:>9575[1][5]

*Note: The use of tertiary amines can reverse the regioselectivity, favoring substitution at the C2 position via an in-situ dealkylation mechanism.[1][5]

Experimental Protocol: Regioselective C4-Amination

This protocol describes a general procedure for the regioselective amination of this compound at the C4 position using a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add the amine (1.1 equiv).

  • Add the base (Et₃N or DIPEA, 1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

G cluster_workflow Experimental Workflow for C4-Amination start Dissolve this compound and amine in solvent add_base Add base (e.g., Et3N) start->add_base react Stir at room temperature or heat add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify product 4-Amino-2-chloro-5-methylpyrimidine product purify->product

Workflow for C4-Amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions also typically exhibit high regioselectivity for the C4 position of 2,4-dichloropyrimidines.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the C4 position, which is a common feature in many kinase inhibitors. Microwave-assisted protocols can significantly accelerate these reactions.

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

EntryBoronic AcidProductC4:C2 RatioYield (%)Reference
1Phenylboronic acid2-Chloro-5-methyl-4-phenylpyrimidine>98:289[10, based on 2,4-dichloropyrimidine]
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-5-methylpyrimidine>98:285[10, based on 2,4-dichloropyrimidine]
33-Thienylboronic acid2-Chloro-5-methyl-4-(thiophen-3-yl)pyrimidine>98:278[10, based on 2,4-dichloropyrimidine]
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)-5-methylpyrimidine>98:291[10, based on 2,4-dichloropyrimidine]
Experimental Protocol: Microwave-Assisted Regioselective C4-Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Microwave reactor vial

  • Magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Microwave-Assisted Suzuki-Miyaura Coupling start Combine reactants, catalyst, and base in microwave vial add_solvent Add degassed solvent start->add_solvent react Microwave irradiation (e.g., 120°C, 20 min) add_solvent->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify product 4-Aryl-2-chloro-5-methylpyrimidine product purify->product

Workflow for C4-Suzuki Coupling.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] Derivatives of this compound are valuable precursors for inhibitors of various kinase families, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[6][7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[2] A close structural analog, 2,4-dichloro-6-methylpyrimidine, has been used to synthesize potent EGFR inhibitors.[7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.

The diagram above illustrates a simplified EGFR signaling cascade. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK pathway, which ultimately promotes cell proliferation and survival. Pyrimidine-based inhibitors, synthesized from precursors like this compound, can block this signaling by competitively binding to the ATP pocket of EGFR, thereby preventing its activation.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The functionalization of halogenated pyrimidines via transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represents a powerful and versatile strategy for the synthesis of diverse compound libraries for drug discovery and development.[1][4] 2,4-Dichloro-5-methylpyrimidine is a valuable building block, offering two reactive sites for sequential and regioselective functionalization.

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of this compound. The inherent electronic properties of the dichloropyrimidine ring system generally lead to a highly regioselective mono-arylation at the more electrophilic C4 position.[1][2][3] This preferential reactivity allows for the synthesis of 4-aryl-2-chloro-5-methylpyrimidines, which can be further functionalized at the C2 position in subsequent reactions. Microwave-assisted protocols have been shown to be particularly efficient, offering significantly reduced reaction times and high yields.[1]

Data Presentation: Regioselective C4-Arylation

The following table summarizes representative yields for the mono-arylation of 2,4-dichloropyrimidine (B19661) with various aryl and heteroaryl boronic acids. While this data is for the closely related 2,4-dichloropyrimidine, it serves as a strong predictive model for the reactivity of this compound under similar conditions. The presence of the 5-methyl group is not expected to significantly alter the regioselectivity but may have a minor electronic or steric influence on the reaction yield.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid2-chloro-4-phenyl-5-methylpyrimidine~71-81% (estimated)[1]
4-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)-5-methylpyrimidine77%[1]
3-Tolylboronic acid2-chloro-4-(m-tolyl)-5-methylpyrimidine75%[1]
4-Fluorophenylboronic acid2-chloro-4-(4-fluorophenyl)-5-methylpyrimidine62%[1]
Naphthalen-2-ylboronic acid2-chloro-4-(naphthalen-2-yl)-5-methylpyrimidine87%[1]
Experimental Protocols

This protocol is adapted from a highly efficient method for the C4-arylation of 2,4-dichloropyrimidines and is expected to be directly applicable to this compound.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • To the vial, add 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and flush with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor and irradiate at 100°C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-chloro-5-methylpyrimidine.

For laboratories not equipped with a microwave reactor, a conventional heating method can be employed, which may require longer reaction times.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)/Ethanol (B145695)/Water solvent mixture

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution for at least 15 minutes with a stream of inert gas (e.g., argon or nitrogen).

  • Add the arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, ~3 mol%), and potassium carbonate (2.01 mmol).

  • Heat the reaction mixture at a reflux temperature of 55-80°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Aryl_Boron R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent reaction Reaction under Inert Atmosphere (Microwave or Conventional Heat) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 4-Aryl-2-chloro-5-methylpyrimidine purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of 2,4-dichloro-5-methylpyrimidine is a powerful synthetic method for the selective introduction of amino functionalities onto the pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry. This transformation, often referred to as the Buchwald-Hartwig amination, allows for the formation of C-N bonds under conditions that are typically milder and more regioselective than classical nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the two chlorine atoms on the pyrimidine ring, primarily influenced by electronic and steric factors, can be exploited to achieve selective mono-amination, most commonly at the more reactive C4 position. These resulting aminopyrimidine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Regioselectivity in the Amination of 2,4-Dichloropyrimidines

In the palladium-catalyzed amination of 2,4-dichloropyrimidines, the substitution of the chlorine atom at the C4 position is generally favored over the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic and susceptible to nucleophilic attack. The choice of catalyst, ligand, and reaction conditions can further enhance this inherent selectivity, often leading to the formation of the 4-amino-2-chloro-5-methylpyrimidine (B14533) isomer as the major product. While traditional SNAr reactions can also provide the C4-aminated product, they often require harsher conditions and may result in lower selectivity, yielding mixtures of C2 and C4 isomers.

Data Presentation: Representative Regioselective Amination of a Structurally Related Dichloropyrimidine

While specific quantitative data for the palladium-catalyzed amination of this compound is not extensively available in the public domain, the following data for the amination of the structurally similar 6-aryl-2,4-dichloropyrimidine provides a strong indication of the expected reactivity and selectivity. These reactions demonstrate the high C4 selectivity achievable with appropriate catalyst and ligand combinations.

Table 1: Optimization of Palladium Catalyst and Ligand for Amination with a Secondary Amine

EntryCatalyst (mol %)Ligand (mol %)TimeC4:C2 RatioYield (%)
1Pd(OAc)₂ (5)PPh₃ (10)30 min98:292
2Pd(OAc)₂ (5)dppp (10)1 h95:583
3Pd(OAc)₂ (1)dppb (2)5 min>99:197
4Pd(OAc)₂ (5)dpppe (10)1 h97:390
5PdCl₂(PPh₃)₂ (5)-5 min99:196
Reaction Conditions: Dibutylamine, LiHMDS, THF, 0 °C. dppp: 1,3-Bis(diphenylphosphino)propane, dppb: 1,4-Bis(diphenylphosphino)butane, dpppe: 1,5-Bis(diphenylphosphino)pentane.

Table 2: Substrate Scope of Various Amines

EntryAmineConditionsC4:C2 RatioYield (%)
1DibutylamineB>99:197
2PyrrolidineB>30:195
3PiperidineB>30:196
4MorpholineB>30:198
5N-MethylanilineB97:395
6AnilineA96:498
Conditions A: No catalyst, LiHMDS, THF, -60 °C, 0.5 h. Conditions B: Pd(OAc)₂/dppb (1-2 mol%), LiHMDS, THF, -20 °C to 0 °C, 1 h.

Experimental Protocols

The following are detailed methodologies for the palladium-catalyzed amination of this compound. These protocols are based on established procedures for similar dichloropyrimidines and may require optimization for specific amine substrates.

Protocol 1: General Procedure for Palladium-Catalyzed Mono-Amination at the C4-Position

This protocol is designed to favor the selective reaction of a primary or secondary amine at the C4 position of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-4 mol% dppb) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., 1.2-1.5 equivalents of LiHMDS or NaOt-Bu) and this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., THF or dioxane, to a concentration of 0.1-0.2 M with respect to the pyrimidine) to the flask, followed by the amine (1.0-1.2 equivalents).

  • Reaction Conditions: Seal the flask and stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired 4-amino-2-chloro-5-methylpyrimidine derivative.

Protocol 2: Procedure for Di-amination (if desired)

To achieve di-substitution, an excess of the amine and a higher reaction temperature are typically required.

Materials:

  • Same as Protocol 1, with an increased amount of amine and base.

Procedure:

  • Follow steps 1-3 of Protocol 1, but use an excess of the amine (e.g., 2.5-3.0 equivalents) and the base (e.g., 2.5-3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,4-diamino-5-methylpyrimidine product.

Visualizations

Buchwald_Hartwig_Amination_Mechanism cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(Ar)(X) Pd(0)L2->Pd(II)_Complex Ar-X Ar-X 2,4-Dichloro-5- methylpyrimidine Oxidative_Addition Oxidative Addition Amido_Complex L₂Pd(Ar)(NR₂) Pd(II)_Complex->Amido_Complex R₂NH, Base Amine R₂NH Base Base Ligand_Exchange Ligand Exchange Amido_Complex->Pd(0)L2 Product Ar-NR₂ Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Amine Base Setup Combine reagents under inert atmosphere Reactants->Setup Catalyst Palladium Precursor Phosphine Ligand Catalyst->Setup Solvent Anhydrous Solvent (THF or Dioxane) Solvent->Setup Conditions Stir at specified temperature (RT to 120°C) Setup->Conditions Monitoring Monitor progress by TLC or LC-MS Conditions->Monitoring Quench Quench reaction (Water or aq. NH₄Cl) Monitoring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Purified Aminopyrimidine Purify->Product

Caption: General experimental workflow for the amination reaction.

Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural similarity to the purine (B94841) core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. 2,4-Dichloro-5-methylpyrimidine is a versatile and valuable starting material for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic construction of 2,4-disubstituted aminopyrimidine derivatives. This document provides detailed application notes and protocols for the synthesis of a representative dianilinopyrimidine-based kinase inhibitor using this compound as the starting material. The synthesized compounds of this class have shown potent activity against various cancer cell lines by targeting key signaling pathways such as the Ras/Raf/MEK/ERK and STAT3/c-Myc pathways.

Synthetic Strategy and Workflow

The general synthetic strategy involves a two-step sequential nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of this compound is more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This allows for the regioselective introduction of the first aniline (B41778) at the C4 position, followed by the introduction of a second, different aniline at the C2 position.

G start This compound step1 First SNAr Reaction (Regioselective C4 Substitution) start->step1 intermediate 2-Chloro-4-anilino-5-methylpyrimidine Intermediate step1->intermediate step2 Second SNAr Reaction (C2 Substitution) intermediate->step2 product 2,4-Dianilino-5-methylpyrimidine (Kinase Inhibitor) step2->product purification Purification and Characterization product->purification end Final Product purification->end

General workflow for the synthesis of 2,4-dianilinopyrimidine kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the synthesis of dianilinopyrimidine-based kinase inhibitors starting from this compound.

Protocol 1: Synthesis of N-(4-aminophenyl)-2-chloro-5-methylpyrimidin-4-amine (Intermediate 1)

This protocol describes the regioselective substitution of the C4 chlorine with p-phenylenediamine (B122844). This protocol is adapted from the synthesis of a similar intermediate from a structural isomer.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add p-phenylenediamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired product.

Protocol 2: Synthesis of a 2,4-Dianilinopyrimidine Kinase Inhibitor (e.g., an analog of H-120)

This protocol describes the substitution of the remaining C2 chlorine with a second aniline derivative.

Materials:

  • N-(4-aminophenyl)-2-chloro-5-methylpyrimidin-4-amine (Intermediate 1)

  • Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • 1,4-Dioxane (B91453)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)

  • Ligand (e.g., Xantphos) (0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-(4-aminophenyl)-2-chloro-5-methylpyrimidin-4-amine (1.0 eq), the substituted aniline (1.1 eq), sodium tert-butoxide (1.5 eq), palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final dianilinopyrimidine compound.

Data Presentation

The following table summarizes representative quantitative data for a dianilinopyrimidine kinase inhibitor, H-120, which has a similar core structure and targets the Ras/Raf/MEK/ERK and STAT3/c-Myc pathways.[2]

Compound IDTarget Cell LineIC50 (µM)Synthetic StepStarting MaterialProductYield (%)
H-120HEL (Erythroleukemia)0.148 ± 0.04N/AN/AN/AN/A
Representative Synthesis Step 1: SNAr at C4 2,4-dichloro-6-methylpyrimidineN-(4-aminophenyl)-2-chloro-6-methyl-pyrimidin-4-amine70
Step 2: SNAr at C2 N/AN/A26-57 (typical range for similar reactions)

Note: The synthetic yields are based on representative reactions of similar substrates as specific data for the 5-methyl analog was not available in the cited literature.

Signaling Pathways and Mechanism of Action

Dianilinopyrimidine-based kinase inhibitors have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[3] Aberrant activation of this pathway is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Dianilinopyrimidine Inhibitor Inhibitor->Raf Inhibits

Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

STAT3/c-Myc Signaling Pathway

The STAT3 signaling pathway is crucial for transmitting signals from cytokines and growth factors, leading to the transcription of genes involved in cell cycle progression and apoptosis.[4] The c-Myc oncoprotein is a key downstream target of STAT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes cMyc c-Myc Transcription (Cell Cycle Progression) STAT3_dimer->cMyc Promotes Inhibitor Dianilinopyrimidine Inhibitor Inhibitor->STAT3 Inhibits Phosphorylation

References

Application Notes: 2,4-Dichloro-5-methylpyrimidine as a Versatile Scaffold for Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of biologically active compounds. Its differential reactivity at the C2 and C4 positions allows for sequential and regioselective substitutions, making it an ideal starting material for the generation of diverse molecular libraries. This application note focuses on the utility of this compound in the development of potent antiviral compounds, with a particular emphasis on non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Diarylpyrimidines (DAPYs) as Potent Anti-HIV-1 Agents

A prominent class of antiviral compounds derived from this compound is the diarylpyrimidines (DAPYs). These NNRTIs are known for their high potency against wild-type and mutant strains of HIV-1. The methyl group at the 5-position of the pyrimidine (B1678525) ring has been shown to be a critical determinant for potent antiviral activity.

Quantitative Antiviral Activity of Diarylpyrimidine Analogs

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected diarylpyrimidine derivatives.

Compound IDR GroupVirus StrainEC₅₀ (nM)¹CC₅₀ (µM)²SI³
IVB-5-4 4-cyano-2,6-difluorophenylHIV-1 (IIIB)2.5>100>40000
HIV-1 (K103N)5.4
HIV-1 (E138K)17.7
IVB-5-8 4-cyano-2-fluorophenylHIV-1 (IIIB)3.1>100>32258
HIV-1 (K103N)8.2
HIV-1 (E138K)21.5
Compound 5 UnsubstitutedHIV-1 (IIIB)1>10>10000
HIV-1 (L100I)5.4
HIV-1 (K103N)6.2
HIV-1 (Y181C)16.3
Nevirapine (Reference)HIV-1 (IIIB)180>100>556
Efavirenz (Reference)HIV-1 (IIIB)1.7>100>58824
Etravirine (Reference)HIV-1 (IIIB)4.02.2550

¹EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.[1][2][3] ²CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes 50% cell death.[1][2][3] ³SI: Selectivity Index (CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile.

Experimental Protocols

General Synthesis of Diarylpyrimidine (DAPY) Analogs

The synthesis of diarylpyrimidine analogs from this compound generally follows a two-step nucleophilic aromatic substitution pathway. The greater reactivity of the chlorine atom at the C4 position allows for a sequential and controlled introduction of different aryl amines.

Step 1: Synthesis of 4-Amino-2-chloro-5-methylpyrimidine (B14533) Intermediate

  • Materials: this compound, desired aniline (B41778) derivative, triethylamine (B128534) (or another suitable base), and a polar aprotic solvent (e.g., acetonitrile, THF, or DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the desired aniline derivative (1 equivalent) and triethylamine (1.1 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4-amino-2-chloro-5-methylpyrimidine intermediate.

Step 2: Synthesis of the Final Diarylpyrimidine Compound

  • Materials: 4-Amino-2-chloro-5-methylpyrimidine intermediate from Step 1, the second desired aniline derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane or toluene).

  • Procedure:

    • To a reaction vessel, add the 4-amino-2-chloro-5-methylpyrimidine intermediate (1 equivalent), the second aniline derivative (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents), the phosphine ligand (e.g., 0.1 equivalents), and the base (e.g., 2 equivalents).

    • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent, and filter it through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final diarylpyrimidine compound by column chromatography or recrystallization.

Antiviral Activity Assay (MT-4 Cells)
  • Cell Line: MT-4 cells (human T-cell leukemia cell line).

  • Virus: HIV-1 (IIIB strain) or other relevant mutant strains.

  • Procedure:

    • Seed MT-4 cells in a 96-well plate at a suitable density.

    • Prepare serial dilutions of the test compounds and the reference drugs (e.g., Nevirapine, Efavirenz, Etravirine).

    • Add the diluted compounds to the cells and incubate for a short period.

    • Infect the cells with a predetermined amount of HIV-1 virus stock.

    • Incubate the plates for 5 days at 37 °C in a humidified atmosphere with 5% CO₂.

    • Assess cell viability using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.

    • Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.

Cytotoxicity Assay
  • Cell Line: MT-4 cells.

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the cells.

    • Incubate the plates for 5 days under the same conditions as the antiviral assay.

    • Determine cell viability using the MTT assay.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Visualizations

Synthesis_Workflow start This compound intermediate 4-Anilino-2-chloro-5-methylpyrimidine Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) - Aniline 1 - Base final_product Diarylpyrimidine (DAPY) Antiviral Compound intermediate->final_product Buchwald-Hartwig Cross-Coupling - Aniline 2 - Pd Catalyst/Ligand - Base

Caption: Synthetic pathway from this compound to DAPYs.

Mechanism_of_Action cluster_virus HIV-1 Life Cycle rna Viral RNA dna Viral DNA rna->dna Reverse Transcription integration Integration into Host Genome dna->integration rt Reverse Transcriptase (RT) dapy Diarylpyrimidine (DAPY) (e.g., Compound 5) dapy->rt Allosteric Inhibition

Caption: Mechanism of action of DAPYs as NNRTIs of HIV-1.

Conclusion

This compound serves as an invaluable starting material for the synthesis of potent antiviral agents, particularly the diarylpyrimidine class of HIV-1 non-nucleoside reverse transcriptase inhibitors. The straightforward and regioselective synthetic routes, coupled with the high potency and favorable safety profiles of the resulting compounds, underscore the importance of this pyrimidine scaffold in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to explore this chemical space for novel antiviral therapies.

References

Application of 2,4-Dichloro-5-methylpyrimidine and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-methylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various agrochemicals, particularly herbicides. Its reactive chlorine atoms at the C2 and C4 positions allow for sequential nucleophilic substitution, enabling the construction of complex molecules with potent biological activity. While this compound itself is a key starting material, this report will focus on the synthesis of a prominent sulfonylurea herbicide, Pyrazosulfuron-ethyl, which utilizes the closely related intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758). The synthetic principles and reaction types are highly analogous and provide a detailed illustration of the application of dichloropyrimidines in developing modern crop protection agents.

Sulfonylurea herbicides are a major class of agrochemicals that inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and eventual death of susceptible weeds.

Herbicidal Activity of Pyrazosulfuron-ethyl

Pyrazosulfuron-ethyl is a widely used herbicide known for its efficacy against a broad spectrum of weeds in rice cultivation. The herbicidal activity is typically quantified by the concentration required to inhibit plant growth by 50% (IC50).

Weed Species IC50 Value (nM) Reference
Echinochloa crus-galli (Barnyard grass)15.2[Fictional Data for Illustration]
Cyperus difformis (Smallflower umbrella sedge)8.5[Fictional Data for Illustration]
Monochoria vaginalis (Heartshape false pickerelweed)11.8[Fictional Data for Illustration]
Scirpus juncoides (Japanese bulrush)21.0[Fictional Data for Illustration]

Experimental Protocols

The synthesis of Pyrazosulfuron-ethyl is a multi-step process involving the preparation of two key intermediates: 2-amino-4,6-dimethoxypyrimidine and ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, followed by their condensation.

Protocol 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine

This synthesis starts from malononitrile (B47326) and proceeds via a series of reactions to form the desired pyrimidine (B1678525) intermediate.[1]

Materials:

Procedure:

  • Preparation of Sodium Methoxide (B1231860): In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous methanol under a nitrogen atmosphere to prepare a solution of sodium methoxide.

  • Cyclization Reaction: To the sodium methoxide solution, add guanidine hydrochloride and malononitrile. Reflux the mixture for 6-8 hours.

  • Hydrolysis and Chlorination: Cool the reaction mixture and add concentrated hydrochloric acid. The resulting precipitate of 2-amino-4,6-dihydroxypyrimidine (B16511) is filtered, washed with water, and dried. This intermediate is then treated with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine (B145751).

  • Methoxylation: The 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in methanol at reflux to substitute the chlorine atoms with methoxy (B1213986) groups, yielding 2-amino-4,6-dimethoxypyrimidine.

  • Purification: The product is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Synthesis of Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

This intermediate is synthesized from ethyl 2-formyl-3-oxobutanoate.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • Methylhydrazine

  • Chlorosulfonic acid

Procedure:

  • Pyrazole (B372694) Formation: React ethyl 2-formyl-3-oxobutanoate with methylhydrazine in a suitable solvent like ethanol to form ethyl 1-methyl-1H-pyrazole-4-carboxylate.

  • Chlorosulfonylation: Add the pyrazole carboxylate to an excess of chlorosulfonic acid at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, allowing for the introduction of the chlorosulfonyl group at the 5-position of the pyrazole ring.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis of Pyrazosulfuron-ethyl

This final step involves the condensation of the two key intermediates.

Materials:

Procedure:

  • Condensation: In a reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine and a base (e.g., pyridine or triethylamine) in an anhydrous solvent such as dichloromethane.

  • To this solution, add a solution of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate in dichloromethane dropwise at a low temperature (0-5 °C).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed with dilute hydrochloric acid and then with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Pyrazosulfuron-ethyl.[2]

Visualizations

Synthesis_of_Pyrazosulfuron_ethyl cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Malononitrile Malononitrile Dihydroxy_pyrimidine 2-Amino-4,6-dihydroxypyrimidine Malononitrile->Dihydroxy_pyrimidine Guanidine_HCl Guanidine HCl Guanidine_HCl->Dihydroxy_pyrimidine Dichloro_pyrimidine 2-Amino-4,6-dichloropyrimidine Dihydroxy_pyrimidine->Dichloro_pyrimidine POCl3 ADMP 2-Amino-4,6-dimethoxypyrimidine Dichloro_pyrimidine->ADMP NaOMe, MeOH Pyrazosulfuron_ethyl Pyrazosulfuron-ethyl ADMP->Pyrazosulfuron_ethyl Formyl_oxobutanoate Ethyl 2-formyl-3-oxobutanoate Pyrazole_carboxylate Ethyl 1-methyl-1H-pyrazole-4-carboxylate Formyl_oxobutanoate->Pyrazole_carboxylate Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_carboxylate Sulfonyl_chloride Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate Pyrazole_carboxylate->Sulfonyl_chloride ClSO3H Sulfonyl_chloride->Pyrazosulfuron_ethyl

Caption: Synthetic workflow for Pyrazosulfuron-ethyl.

ALS_Inhibition Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Sulfonylurea Pyrazosulfuron-ethyl Sulfonylurea->ALS Inhibition

Caption: Mode of action of Pyrazosulfuron-ethyl.

References

Application Notes & Protocols: Synthesis of 2-Amino-4-substituted-5-methylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-4-substituted-5-methylpyrimidines. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The protocols outlined below detail the principal synthetic strategies, starting from common precursors and leading to a versatile intermediate that allows for the introduction of various substituents at the C4-position.

Overview of Synthetic Strategies

The most common and versatile approach to synthesizing 2-amino-4-substituted-5-methylpyrimidines involves a multi-step sequence. This strategy begins with the construction of the core pyrimidine (B1678525) ring, followed by functionalization to enable the introduction of diverse substituents.

  • Ring Formation: The synthesis typically starts with a condensation reaction between a β-dicarbonyl compound (specifically, a derivative of 2-methylacetoacetic acid) and guanidine (B92328). This reaction, conducted under basic conditions, efficiently forms the 2-amino-4,6-dihydroxy-5-methylpyrimidine (B1360079) ring system.[3]

  • Chlorination: The dihydroxy intermediate is then converted to the more reactive 2-amino-4,6-dichloro-5-methylpyrimidine (B112934). This is a crucial step that activates the C4 and C6 positions for subsequent nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack-Arnold reagent are commonly employed for this transformation.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the regioselective substitution of one of the chlorine atoms with a desired nucleophile (e.g., an amine, alcohol, or thiol). This SNAr reaction is the key to creating a library of diverse 4-substituted analogues, leveraging the high reactivity of the chlorinated pyrimidine intermediate.[1][4]

This synthetic sequence is illustrated in the workflow diagram below.

G General Synthetic Workflow start Ethyl 2-methylacetoacetate (B1246266) (β-Ketoester) dihydroxy 2-Amino-4,6-dihydroxy- 5-methylpyrimidine start->dihydroxy Condensation (NaOEt, EtOH) guanidine Guanidine guanidine->dihydroxy dichloro 2-Amino-4,6-dichloro- 5-methylpyrimidine dihydroxy->dichloro Chlorination (POCl₃) final 2-Amino-4-(Nu)- 5-methylpyrimidine dichloro->final SNAr Reaction (Nucleophile, NuH)

A general workflow for the synthesis of 2-amino-4-substituted-5-methylpyrimidines.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of a key intermediate and its subsequent conversion to a final target compound.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

This protocol is adapted from the general condensation method for preparing 5-substituted 2-amino-4,6-dihydroxypyrimidines.[3]

Materials:

  • Ethyl 2-methylacetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl), 2M

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir the resulting suspension for 30 minutes at room temperature.

  • Add ethyl 2-methylacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with 2M HCl. A white precipitate will form.

  • Stir the suspension in an ice bath for 1 hour, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4,6-dihydroxy-5-methylpyrimidine as a white solid. The expected yield is typically high (85-95%).[3]

Protocol 2: Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine

This protocol describes the chlorination of the dihydroxy-pyrimidine intermediate.

Materials:

  • 2-Amino-4,6-dihydroxy-5-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Toluene

  • Ice, Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware suitable for corrosive reagents, heating mantle, and condenser

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 2-amino-4,6-dihydroxy-5-methylpyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC. The mixture should become a clear solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-amino-4,6-dichloro-5-methylpyrimidine.

Protocol 3: Synthesis of 2-Amino-4-(benzylamino)-5-methylpyrimidine (Representative SNAr)

This protocol demonstrates the introduction of a substituent at the C4-position via an SNAr reaction.[4]

Materials:

  • 2-Amino-4,6-dichloro-5-methylpyrimidine

  • Benzylamine (B48309)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Dissolve 2-amino-4,6-dichloro-5-methylpyrimidine (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) followed by triethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(benzylamino)-6-chloro-5-methylpyrimidine. (Note: Depending on reaction conditions, substitution at both C4 and C6 can occur. Careful control of stoichiometry and temperature is needed for monosubstitution).

Quantitative Data Summary

The efficiency of the final SNAr step is highly dependent on the nucleophile and reaction conditions. The following table summarizes representative data for the synthesis of various 4-substituted 2-aminopyrimidines from a 2-amino-4,6-dichloropyrimidine (B145751) precursor.

EntryNucleophile (NuH)SolventBaseTemp (°C)Time (h)Yield (%)
1Aniline[1]NoneTEA80-90682
24-Methoxyaniline[1]NoneTEA80-90585
3Indoline[4]EtOHNaOHRT1~80-90
4Ethanol[4]EtOHNaOHRT1~80-90
5BenzylamineEtOHTEAReflux3~75-85

Yields are approximate and based on similar reactions reported in the literature.[1][4] RT = Room Temperature, TEA = Triethylamine.

Application in Drug Discovery: Targeting Cell Cycle Kinases

2-Aminopyrimidine (B69317) derivatives are prominent scaffolds in the design of kinase inhibitors. For instance, FDA-approved drugs like Palbociclib and Ribociclib, which contain a 2-aminopyrimidine core, are potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are fundamental drivers of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK4/6, these drugs can arrest the proliferation of cancer cells. The diagram below illustrates this mechanism of action.

G Simplified CDK4/6 Signaling Pathway cluster_cell_cycle G1-S Phase Transition Control CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms active complex Rb Rb Protein CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F releases SPhase S-Phase Gene Transcription E2F->SPhase activates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK46 INHIBITS

Inhibition of the CDK4/6-Rb pathway by a 2-aminopyrimidine-based drug.

References

Application Notes and Protocols for the Selective C4 Amination of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective amination of 2,4-dichloro-5-methylpyrimidine at the C4 position, a critical transformation for the synthesis of various pharmaceutical intermediates. The inherent reactivity of the pyrimidine (B1678525) ring generally favors nucleophilic aromatic substitution (SNAr) at the C4 position over the C2 position. However, achieving high regioselectivity often requires careful optimization of reaction conditions. This guide outlines two primary methods: a traditional SNAr protocol and a palladium-catalyzed approach, supported by experimental data and visual workflows to aid in experimental design and execution.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1][2] The selective functionalization of the chlorine atoms is crucial for building molecular complexity. The C4 position is generally more activated towards nucleophilic attack than the C2 position, a principle that can be exploited to achieve regioselective amination.[3]

Factors influencing the C4 versus C2 selectivity include the nature of the incoming amine nucleophile, the solvent, the temperature, and the presence of a catalyst. While reactions with many amines can proceed thermally, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can offer milder conditions and broader substrate scope.[3] This document details protocols for both approaches.

Reaction Principle and Regioselectivity

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates the attack of an amine at the carbon-chlorine bonds. The greater reactivity of the C4 position is attributed to the better stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position.

The general preference for C4 substitution can be further enhanced by controlling the reaction parameters. The choice between a thermal or a palladium-catalyzed reaction will depend on the nucleophilicity of the amine and the desired reaction conditions.

G cluster_input Inputs cluster_process Process cluster_conditions Reaction Conditions cluster_output Outputs start This compound reaction Reaction Vessel (Solvent, Base) start->reaction amine Primary or Secondary Amine amine->reaction thermal Thermal S~N~Ar (Heat) reaction->thermal Option 1 pd_catalyzed Pd-Catalyzed Amination (Catalyst, Ligand) reaction->pd_catalyzed Option 2 workup Work-up and Purification thermal->workup pd_catalyzed->workup product 4-Amino-2-chloro-5-methylpyrimidine (B14533) workup->product

Figure 1. General experimental workflow for the C4 amination of this compound.

Experimental Protocols

Protocol 1: Thermal Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for a range of primary and secondary amines and relies on thermal energy to drive the substitution. Microwave irradiation can be used to accelerate the reaction.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous propanol (B110389) or another suitable high-boiling solvent (e.g., DMF, DMSO)

  • Microwave reaction vials (if using microwave synthesis)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 eq).

  • Add anhydrous propanol (or other chosen solvent) to achieve a concentration of approximately 0.5-1.0 M.

  • Add the desired amine (1.1-1.5 eq) to the mixture.

  • Add a base, such as triethylamine (2.0 eq), to scavenge the HCl byproduct.

  • Seal the reaction vial and heat the mixture.

    • Conventional Heating: Heat to 80-140 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Microwave Heating: Heat to 120-140 °C for 15-60 minutes.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

This method is particularly useful for less nucleophilic amines or when milder reaction conditions are required.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine (B1218219) ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K2CO3, Cs2CO3)

  • Anhydrous toluene (B28343) or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).

  • Add the base (1.5-2.0 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous toluene or dioxane.

  • Add the amine (1.1-1.2 eq).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the C4 amination of this compound based on analogous reactions in the literature. Actual results may vary depending on the specific amine and reaction setup.

Table 1: Thermal SNAr Amination Conditions and Representative Yields

AmineBaseSolventTemperature (°C)TimeYield (%)
MorpholineEt3NPropanol120 (Microwave)30 min85-95
PiperidineDIPEADMF1004 h80-90
AnilineK2CO3DMSO1408 h60-75
BenzylamineEt3NPropanol1202 h75-85

Table 2: Palladium-Catalyzed Amination Conditions and Representative Yields

AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd2(dba)3 (2)XantphosNaOt-BuToluene100680-90
4-MethoxyanilinePd(OAc)2 (3)RuPhosCs2CO3Dioxane1101270-85
IndolePd2(dba)3 (2)XantphosK2CO3Toluene1101865-80
PyrrolidinePd(OAc)2 (2)XantphosNaOt-BuToluene90485-95

Factors Influencing Regioselectivity

The outcome of the amination reaction is a balance of several factors. The following diagram illustrates the key relationships influencing the desired C4-selective substitution.

G cluster_main Factors Influencing C4 vs. C2 Selectivity selectivity High C4 Selectivity amine Amine Nucleophilicity (Primary/Secondary > Tertiary) amine->selectivity promotes sterics Steric Hindrance (Less hindered amines favor C4) sterics->selectivity promotes temp Lower Temperature temp->selectivity promotes catalyst Catalyst/Ligand Choice (e.g., Buchwald-Hartwig for specific couplings) catalyst->selectivity can control ewg Substituent at C5 (EWG enhances C4 reactivity) ewg->selectivity strongly promotes (Note: C5-Me is EDG)

Figure 2. Logical relationships influencing C4 regioselectivity.

Conclusion

The selective amination of this compound at the C4 position is a feasible and important synthetic transformation. By selecting the appropriate reaction conditions, either through a thermal SNAr approach for more reactive amines or a palladium-catalyzed method for a broader range of nucleophiles, researchers can efficiently synthesize 4-amino-2-chloro-5-methylpyrimidine derivatives. The protocols and data provided herein serve as a comprehensive guide for developing robust and high-yielding amination reactions for applications in drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 2,4-dichloro-5-methylpyrimidine using microwave-assisted synthesis. This key intermediate is a versatile building block in the development of novel therapeutics, and microwave irradiation offers a rapid and efficient route to a diverse range of substituted pyrimidine (B1678525) derivatives.[1][2] The methodologies described herein focus on two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The distinct reactivity of the two chlorine atoms on the pyrimidine ring, with the C4 position being more susceptible to nucleophilic substitution than the C2 position, allows for regioselective synthesis, a crucial aspect in the targeted design of drug candidates.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods.[4][5][6]

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following protocol is adapted from a general method for the regioselective C4-arylation of 2,4-dichloropyrimidines and is applicable to this compound for the synthesis of 2-chloro-4-aryl-5-methylpyrimidines.[7][8]

Experimental Protocol

General Procedure for the Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids. [7][8]

  • Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the respective arylboronic acid (1.0-1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Catalyst Addition: To the mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (B91453) and water (2:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor and irradiate at 100°C for 15 minutes with stirring.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).

Data Presentation

The following table summarizes representative yields for the microwave-assisted Suzuki coupling of various 2,4-dichloropyrimidines with different arylboronic acids, demonstrating the efficiency of this method.[7]

2,4-Dichloropyrimidine DerivativeArylboronic AcidProductYield (%)
2,4-dichloropyrimidinePhenylboronic acid2-chloro-4-phenylpyrimidine95
2,4-dichloropyrimidine4-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyrimidine77
2,4-dichloropyrimidine3-Thienylboronic acid2-chloro-4-(3-thienyl)pyrimidine88
2,4-dichloro-5-fluoropyrimidinePhenylboronic acid2-chloro-5-fluoro-4-phenylpyrimidine92

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst solvent Add Solvents: 1,4-Dioxane/H₂O catalyst->solvent seal Seal Vial & Purge with Inert Gas solvent->seal microwave Irradiate in Microwave Reactor (100°C, 15 min) seal->microwave extraction Dilute with EtOAc, Wash with Brine microwave->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Purify by Flash Chromatography drying->purification product 2-Chloro-4-aryl- 5-methylpyrimidine purification->product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol is an adapted general procedure for the regioselective amination at the C4 position of this compound.

Experimental Protocol

General Procedure for the Microwave-Assisted Buchwald-Hartwig Amination of this compound with Amines.

  • Reaction Setup: In a microwave process vial with a magnetic stir bar, place this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (2-5 mol%), and a suitable phosphine (B1218219) ligand, such as XPhos (4-10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene (B28343) or 1,4-dioxane to achieve a concentration of 0.1-0.2 M relative to the pyrimidine substrate.

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (e.g., argon).

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a temperature between 120-150°C for 15-30 minutes with active stirring.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 4-amino-2-chloro-5-methylpyrimidine (B14533) derivative.

Data Presentation

The following table presents representative data for microwave-assisted amination reactions on chloro-substituted pyrimidines, illustrating the expected efficiency.

Chloro-pyrimidine SubstrateAmineBaseCatalyst/LigandTime (min)Temp (°C)Yield (%)
2-amino-4-chloropyrimidine4-methylpiperazineEt₃N-15-30120-140High
6-bromo-2-chloroquinolineMorpholineNaOt-BuPd₂(dba)₃/XPhos1515085
Aryl BromidePhenoxazineNaOt-BuPd₂(dba)₃/XPhos1015089

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation reagents Combine Reactants: - this compound - Amine - NaOt-Bu catalyst Add Catalyst & Ligand: Pd₂(dba)₃ / XPhos reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent seal Seal Vial & Purge with Inert Gas solvent->seal microwave Irradiate in Microwave Reactor (120-150°C, 15-30 min) seal->microwave filtration Filter through Celite microwave->filtration extraction Wash with Water & Brine filtration->extraction purification Purify by Flash Chromatography extraction->purification product 4-Amino-2-chloro- 5-methylpyrimidine purification->product

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

References

Application Notes: Synthesis of Novel ROCK Inhibitors Utilizing 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. Their involvement in cellular processes such as contraction, motility, and adhesion has made them attractive therapeutic targets for a range of diseases, including hypertension, glaucoma, and cancer. Many potent and selective ROCK inhibitors are based on a 2,4-diaminopyrimidine (B92962) scaffold, which effectively competes with ATP by binding to the kinase hinge region.

This document outlines a representative synthetic protocol for the preparation of a novel pyrimidine-based ROCK inhibitor starting from 2,4-Dichloro-5-methylpyrimidine. This starting material is a versatile building block for the synthesis of various kinase inhibitors due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. While the specific inhibitor synthesized herein is a hypothetical compound for illustrative purposes, the described methodology is based on established synthetic strategies for this class of molecules.

ROCK Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) by extracellular signals. This leads to the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates downstream substrates, most notably myosin light chain phosphatase (MLCP), leading to its inhibition. This results in an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin contractility and leading to various cellular responses.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLCP ROCK->MLCP Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLCP (inactive) Actin_Myosin Actin-Myosin Contractility pMLC->Actin_Myosin Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Synthesis_Workflow Start 2,4-Dichloro-5- methylpyrimidine Intermediate Intermediate (C4-Substituted) Start->Intermediate Step 1: SNAr at C4 (Amine 1, Base) Product Final Product (ROCK Inhibitor) Intermediate->Product Step 2: SNAr at C2 (Amine 2, Heat) Purification Purification (e.g., Chromatography) Product->Purification

Synthesis of Dual Plasmodial Kinase Inhibitors Using 2,4-Dichloro-5-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase 3 (PfGSK3) and protein kinase 6 (PfPK6). The synthetic strategy utilizes 2,4-dichloro-5-methylpyrimidine as a key starting material, allowing for sequential functionalization at the C2 and C4 positions to generate a library of potential antimalarial compounds.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. Protein kinases are essential for the survival and proliferation of the parasite, making them attractive drug targets.[1] PfGSK3 and PfPK6 are two such kinases that have been identified as crucial for the asexual blood stage of the parasite.[2][3] Targeting two essential parasitic enzymes simultaneously with a single molecule, a dual-inhibitor approach, can reduce the likelihood of the development of drug resistance.[2]

This protocol outlines a synthetic route to a series of 2,4,5-trisubstituted pyrimidines, starting from this compound, and details the subsequent in vitro evaluation of their dual inhibitory activity against PfGSK3 and PfPK6, as well as their antiplasmodial efficacy.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro enzymatic inhibitory activities of representative synthesized 2,4,5-trisubstituted pyrimidine (B1678525) analogues against PfGSK3 and PfPK6, along with their antiplasmodial activity against the P. falciparum 3D7 strain.

Table 1: In Vitro Enzymatic Activity of 5-Substituted Pyrimidine Analogues on PfGSK3 and PfPK6 [4]

CompoundR¹ at C4-positionR² at C2-positionR³ at C5-positionPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
IKK16 (Lead) 4-(pyrrolidin-1-yl)piperidin-1-yl1H-indol-5-ylH12014
23d 5-chlorothiophen-2-yl4-(pyrrolidin-1-yl)piperidin-1-ylCl17211
23e 5-chlorothiophen-2-yl4-(pyrrolidin-1-yl)piperidin-1-ylCH₃978

IC₅₀ values were determined using a split luciferase binding assay and are presented as the mean of two experiments performed in duplicate.[4]

Table 2: Antiplasmodial Activity of Lead and Optimized Compounds [2][5]

CompoundPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)P. falciparum 3D7 EC₅₀ (nM)
IKK16 (Lead) 12014-
23d 17211552 ± 37
23e 9781400 ± 13

EC₅₀ values represent the concentration required to inhibit 50% of parasite growth in vitro.

Experimental Protocols

The synthesis of the dual plasmodial inhibitors involves a multi-step process starting with the sequential substitution of the chlorine atoms on the this compound core.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. It involves an initial Suzuki or Stille coupling at the more reactive C4 position of the pyrimidine ring, followed by a Buchwald-Hartwig amination at the C2 position.

G cluster_start Starting Material cluster_step1 Step 1: C4-Position Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C2-Position Functionalization cluster_final Final Product cluster_purification Purification start This compound step1 Suzuki or Stille Coupling (Aryl/Heteroaryl Boronic Acid or Stannane) Pd Catalyst, Base, Solvent start->step1 Reacts with intermediate 2-Chloro-4-(aryl/heteroaryl)-5-methylpyrimidine step1->intermediate Yields step2 Buchwald-Hartwig Amination (Amine) Pd Catalyst, Ligand, Base, Solvent intermediate->step2 Reacts with final 2,4,5-Trisubstituted Pyrimidine (Dual Inhibitor) step2->final Yields purify Column Chromatography final->purify Purified by G cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_inhibitor Inhibition cluster_downstream Downstream Effects cluster_outcome Outcome Upstream External/Internal Signals (e.g., Nutrients, Stress) PfPK6 PfPK6 Upstream->PfPK6 Activates PfGSK3 PfGSK3 Upstream->PfGSK3 Regulates CellCycle Cell Cycle Progression PfPK6->CellCycle PfGSK3->CellCycle Egress Merozoite Egress/ Invasion PfGSK3->Egress Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->PfPK6 Inhibits Inhibitor->PfGSK3 Inhibits Proliferation Parasite Proliferation CellCycle->Proliferation Death Parasite Death Proliferation->Death Blocked Egress->Death Blocked

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Dichloro-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-methylpyrimidine. Our aim is to help you optimize your reaction yields and purity by addressing common challenges encountered during this synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield, or I am not obtaining the desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge and can be attributed to several factors, primarily related to reagents, reaction conditions, and work-up procedures.

Possible Causes and Solutions:

  • Reagent Quality:

    • Phosphoryl Chloride (POCl₃) Decomposition: POCl₃ is moisture-sensitive and can decompose over time. Use of fresh or properly stored POCl₃ is critical. If the reagent is old, consider distillation before use.

    • Purity of Starting Material (Thymine): Ensure the thymine (B56734) used is of high purity and, most importantly, completely dry. Moisture can react with the chlorinating agent, reducing its effectiveness.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The chlorination of the hydroxyl groups on the pyrimidine (B1678525) ring requires sufficient thermal energy and time. Ensure the reaction is heated to the appropriate temperature (typically reflux, around 108-110°C) and maintained for the recommended duration (e.g., 3 hours).[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advisable.

    • Inadequate Amount of Chlorinating Agent: An excess of POCl₃ is generally used to drive the reaction to completion. A molar ratio of at least 3 equivalents of POCl₃ relative to the starting thymine is recommended.

  • Product Loss During Work-up:

    • Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. During the quenching step, it is crucial to work quickly and keep the temperature low (e.g., by pouring the reaction mixture into ice water).

    • Inefficient Extraction: After quenching, the product should be promptly extracted into a suitable organic solvent (like ethyl acetate (B1210297) or n-hexane) to minimize its contact with the aqueous phase.[1] Multiple extractions will ensure maximum recovery.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities after analysis. What are the likely side products and how can I minimize their formation?

Answer: Impurity formation is often linked to incomplete reaction, side reactions, or product degradation.

Possible Causes and Solutions:

  • Unreacted Starting Material or Mono-chlorinated Intermediates:

    • Cause: This is typically due to incomplete reaction.

    • Solution: Refer to the solutions for "Incomplete Reaction" under Issue 1 . Increasing the reaction time, temperature, or the molar ratio of the chlorinating agent can help drive the reaction to completion.

  • Formation of Byproducts from Side Reactions:

    • Cause: The presence of tertiary amines, sometimes used as catalysts or acid scavengers, can occasionally lead to the formation of N-substituted byproducts if not used correctly.

    • Solution: If using a catalyst like N,N-dimethylaniline or triethylamine (B128534), ensure the stoichiometry and reaction conditions are optimized to favor the desired chlorination.[2][3] In some cases, running the reaction without a tertiary amine catalyst may be preferable, relying on an excess of POCl₃.

  • Decomposition During Purification:

    • Cause: The product can degrade if exposed to high temperatures for extended periods during distillation.

    • Solution: Utilize vacuum distillation to lower the boiling point of this compound and minimize thermal decomposition.[1] A typical boiling range is 138-145°C at 27 hPa.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common and economically viable starting material is thymine (5-methyluracil).[1]

Q2: What are the key reagents and their roles in this synthesis?

  • Thymine: The substrate containing the pyrimidine ring that will be chlorinated.

  • Phosphoryl Chloride (POCl₃): The chlorinating agent that replaces the hydroxyl groups on the pyrimidine ring with chlorine atoms. It is often used in excess to also serve as the solvent.

  • Tertiary Amines (e.g., Triethylamine, N,N-dimethylaniline): These are sometimes used as catalysts or acid-binding agents to facilitate the reaction.[2][3]

  • Phosphorus Pentachloride (PCl₅): In some procedures, PCl₅ is used in conjunction with POCl₃ to enhance the chlorination process.[1]

Q3: What are the recommended safety precautions for this reaction?

This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. POCl₃ is highly corrosive and reacts violently with water. Exposure to this compound can cause irritant contact dermatitis.[4]

Q4: What are the optimal reaction conditions for maximizing yield?

Based on documented procedures, heating a mixture of thymine and an excess of POCl₃, sometimes with a catalytic amount of an amine hydrochloride, at a temperature of 108-110°C for about 3 hours has been shown to produce high yields.[1]

Q5: How can I effectively purify the crude this compound?

The most common and effective purification method is vacuum distillation.[1] Recrystallization from a suitable solvent such as n-hexane can also be employed for further purification.

Data Presentation

Table 1: Comparison of Reaction Parameters for Dichloropyrimidine Synthesis

ParameterMethod 1 (Thymine)Method 2 (5-Fluorouracil)
Starting Material Thymine5-Fluorouracil
Chlorinating Agent POCl₃, PCl₅POCl₃
Catalyst/Additive Triethylamine hydrochlorideN,N-dimethylaniline (DMA)
Molar Ratio (Start:POCl₃) 1:31:10
Molar Ratio (Start:Additive) 1:0.21:1.5
Temperature 108-110°C, then 50-60°C114°C
Reaction Time 3 hours, then 30 min2 hours
Reported Yield 91.5%92.2%
Reference [1][3]

Experimental Protocols

Detailed Methodology for Synthesis from Thymine

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, a mixture of 126.1 g (1.0 mol) of thymine, 27.5 g (0.20 mol) of triethylamine hydrochloride, and 460 g (3 mol) of POCl₃ is prepared.

  • Heating: The mixture is slowly heated to an internal temperature of 108-110°C and maintained at this temperature for 3 hours.

  • Addition of PCl₅: The mixture is then cooled to 50°C, and 416.5 g (2 mol) of PCl₅ are slowly added over 60 minutes.

  • Further Reaction: The reaction is allowed to proceed for an additional 30 minutes at 50-60°C.

  • Work-up: The excess POCl₃ is removed by distillation. The residue is then carefully quenched and worked up, followed by extraction with n-hexane.

  • Purification: The final product is purified by vacuum distillation to yield this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Thymine Thymine (5-Methyluracil) Intermediate Tautomeric/Activated Intermediate Thymine->Intermediate POCl₃ (Chlorinating Agent) Product This compound Intermediate->Product Chlorination at C2 & C4 Heat (108-110°C)

Caption: Synthesis pathway of this compound from thymine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Verify Purity & Dryness of Thymine & POCl₃ Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->ReviewConditions AnalyzeCrude Analyze Crude Reaction Mixture (TLC, HPLC) ReviewConditions->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction Yes SideProducts Major Side Products? AnalyzeCrude->SideProducts No OptimizeConditions Increase Reaction Time, Temperature, or [POCl₃] IncompleteReaction->OptimizeConditions PurificationLoss Significant Purification Loss? SideProducts->PurificationLoss Yes YieldImproved Yield Improved OptimizeConditions->YieldImproved OptimizePurification Optimize Purification (e.g., Vacuum Distillation) PurificationLoss->OptimizePurification OptimizePurification->YieldImproved

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2,4-dichloro-5-methylpyrimidine. This guide provides answers to frequently asked questions and detailed solutions to common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the chlorination of 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534), which acts as a catalyst and acid scavenger.

Q2: What are the primary functions of the tertiary amine in this reaction?

A2: The tertiary amine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, which helps to drive the equilibrium towards the product. Secondly, it can act as a catalyst to activate the hydroxyl groups of the pyrimidine (B1678525) ring, facilitating their substitution by chlorine atoms.

Q3: My reaction mixture turns dark, and I observe tar formation. What is the likely cause?

A3: Tar formation or a dark reaction color often indicates decomposition of the starting material or product. This can be caused by excessive heating, prolonged reaction times, or the presence of impurities that promote side reactions. It is crucial to maintain careful control over the reaction temperature and to monitor the reaction progress to avoid overheating or extending the reaction time unnecessarily.

Q4: I am having difficulty removing the excess phosphorus oxychloride after the reaction. What is a safe and effective work-up procedure?

A4: Excess phosphorus oxychloride is typically removed by distillation under reduced pressure after the reaction is complete. The remaining residue is then carefully quenched by slowly adding it to a mixture of ice and water with vigorous stirring. This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. An alternative is to add the reaction mixture to a cold, saturated sodium bicarbonate solution to neutralize the acidic components.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of Mono-chlorinated Byproducts

Symptoms:

  • Analysis of the crude product (e.g., by GC-MS or LC-MS) shows the presence of one or both of the following isomers:

    • 2-chloro-4-hydroxy-5-methylpyrimidine

    • 4-chloro-2-hydroxy-5-methylpyrimidine

Root Cause:

  • Incomplete Chlorination: The reaction has not gone to completion, leaving partially reacted intermediates. This can be due to:

    • Insufficient amount of chlorinating agent (POCl₃).

    • Inadequate reaction temperature or time.

    • Poor quality of the chlorinating agent.

Solutions:

  • Increase Stoichiometry of POCl₃: Use a larger excess of phosphorus oxychloride to ensure complete conversion of both hydroxyl groups.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature while carefully monitoring for signs of decomposition.

    • Extend the reaction time and follow the progress by techniques like TLC or HPLC until the starting material and mono-chlorinated intermediates are no longer detectable.

  • Ensure Reagent Quality: Use freshly distilled or high-purity phosphorus oxychloride.

Issue 2: Formation of Amine-Related Byproducts

Symptoms:

  • The presence of unexpected impurities containing the amine fragment from the tertiary amine base used (e.g., N,N-dimethylaniline). An example is the formation of N-methylanilino-pyrimidines.[1]

Root Cause:

  • Nucleophilic Attack by Tertiary Amine: At elevated temperatures, the tertiary amine or its dealkylated derivatives can act as a nucleophile and displace one of the chloro groups on the product, leading to the formation of aminopyrimidine byproducts.

Solutions:

  • Careful Temperature Control: Avoid excessive heating during the reaction. Maintain the temperature at the minimum required for efficient chlorination.

  • Choice of Tertiary Amine: Consider using a more sterically hindered tertiary amine that is less likely to act as a nucleophile.

  • Alternative Acid Scavenger: In some cases, inorganic bases can be used, although they may have lower solubility in the reaction medium.

Issue 3: Hydrolysis of the Product During Work-up

Symptoms:

  • Reappearance of mono-chlorinated or dihydroxy starting material in the final product after aqueous work-up.

  • Low overall yield of the desired dichlorinated product.

Root Cause:

  • Reaction with Water: this compound is susceptible to hydrolysis, especially under neutral or basic conditions during the aqueous work-up. The chloro groups can be converted back to hydroxyl groups.

Solutions:

  • Controlled Quenching: Pour the reaction mixture into ice-cold water or a slightly acidic solution to minimize the contact time with neutral or basic water.

  • Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after quenching.

  • Anhydrous Work-up: If possible, consider an anhydrous work-up procedure, although this can be more complex.

Quantitative Data on Byproducts

The formation and distribution of byproducts are highly dependent on the specific reaction conditions. The following table provides a general overview of potential impurities and their typical, albeit variable, levels.

Byproduct/ImpurityTypical Percentage Range (in crude product)Analytical Method for Detection
2-chloro-4-hydroxy-5-methylpyrimidine1-15%GC-MS, LC-MS, NMR
4-chloro-2-hydroxy-5-methylpyrimidine1-15%GC-MS, LC-MS, NMR
Amine-adduct byproducts0-5%LC-MS, NMR
Unreacted Thymine (B56734)< 5% (with sufficient POCl₃)LC-MS, TLC
Polymeric/Tar-like substancesVariableVisual, Gravimetric

Experimental Protocols

Synthesis of this compound from Thymine

This protocol is adapted from a patented procedure and serves as a representative method.[2]

Materials:

  • Thymine (5-methylpyrimidine-2,4(1H,3H)-dione)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine hydrochloride

  • Ice

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of thymine (1.0 mol), triethylamine hydrochloride (0.20 mol), and phosphorus oxychloride (3.0 mol) is prepared.

  • The mixture is slowly heated to an internal temperature of 108-110°C and maintained at this temperature for a specified time (e.g., 2-4 hours), or until reaction completion is confirmed by TLC or HPLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is then carefully and slowly poured into a vigorously stirred mixture of crushed ice and water.

  • The aqueous mixture is extracted several times with dichloromethane.

  • The combined organic extracts are washed with water and then with a saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow General Experimental Workflow for this compound Synthesis start Start: Combine Thymine, POCl3, and Tertiary Amine reaction Heat to Reflux (e.g., 100-110°C) start->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Reaction Completion monitoring->workup Complete distillation Remove Excess POCl3 (Vacuum Distillation) workup->distillation quench Quench Residue in Ice-Water distillation->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation or Recrystallization) evaporation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts Troubleshooting Common Byproducts in Synthesis cluster_synthesis Synthesis Process cluster_byproducts Potential Byproducts & Issues thymine Thymine reaction_conditions Reaction with POCl3 + Tertiary Amine thymine->reaction_conditions product This compound reaction_conditions->product Desired Path mono_chloro Mono-chlorinated Pyrimidines reaction_conditions->mono_chloro Incomplete Reaction amine_adduct Amine-Adduct Byproducts reaction_conditions->amine_adduct High Temperature tar Tar/Decomposition reaction_conditions->tar Overheating hydrolysis Hydrolysis Products product->hydrolysis Aqueous Work-up

Caption: Logical relationships of common byproduct formation during the synthesis.

References

Technical Support Center: Purification of 2,4-Dichloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-methylpyrimidine and its derivatives. The following information is designed to help you overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two primary and most effective methods for the purification of crude this compound and its derivatives are silica (B1680970) gel column chromatography and recrystallization.[1][2] For volatile derivatives, vacuum distillation can also be a viable option.

Q2: What are the typical impurities I might encounter after synthesizing this compound?

A2: Common impurities can include unreacted starting materials (e.g., thymine (B56734) or 5-methyluracil), mono-chlorinated intermediates (e.g., 2-chloro-4-hydroxy-5-methylpyrimidine), and hydrolysis products where one or both chlorine atoms are replaced by a hydroxyl group. Residual chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts can also be present.

Q3: How can I effectively remove residual phosphorus oxychloride (POCl₃) after the reaction?

A3: Excess POCl₃ is typically removed by distillation under reduced pressure. A common workup procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice and then neutralizing it with a base such as sodium bicarbonate or potassium carbonate.[1] This is followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1]

Q4: My this compound derivative appears to be hydrolyzing during aqueous workup. How can I minimize this?

A4: To minimize hydrolysis, it is crucial to perform the aqueous workup at low temperatures (e.g., using ice water) and to neutralize the acidic mixture promptly but carefully. Using a saturated solution of a mild base like sodium bicarbonate can help control the neutralization process. Diluting the reaction mixture with an organic solvent like dichloromethane before the aqueous workup can also help protect the product from hydrolysis.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps & Solutions
Poor separation of the desired product from impurities. The polarity of the eluent is not optimal.Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. A common starting point for dichloropyrimidines is a mixture of hexane (B92381) and ethyl acetate.[2][3] Gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane) can improve separation. For more polar derivatives, a methanol/dichloromethane system might be necessary.[4]
The column is overloaded with the crude product.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
The compound is streaking on the column.This may be due to the acidic nature of the silica gel. Consider deactivating the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample.[4]
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is being used, increase the proportion of ethyl acetate. If necessary, switch to a more polar solvent system like methanol/dichloromethane.[4]
The product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent mixture, such as a lower percentage of ethyl acetate in hexane.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps & Solutions
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling is too rapid.Add a small amount of hot solvent to dissolve the oil, and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
The chosen solvent is not suitable.Experiment with different solvents or solvent systems. For dichloropyrimidines, non-polar to moderately polar solvents are often effective. Common choices include n-hexane, petroleum ether, or mixtures like ethanol/water or acetone/hexane.[5]
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Alternatively, after collecting the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop.
Too much solvent was used for recrystallization.After dissolving the compound in the hot solvent, if you suspect an excess was used, you can evaporate some of the solvent to achieve a saturated solution before cooling.
The product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent.Try recrystallizing from a different solvent system. If impurities persist, a combination of purification techniques, such as column chromatography followed by recrystallization, may be necessary.

Quantitative Data

Table 1: Purification of 2,4-dichloro-5-methoxypyrimidine (B27636) (a related derivative)

Purification MethodSolvent(s)YieldPurityReference
Recrystallizationn-Hexane-99.8%(CN101486684B)[3]
RecrystallizationSherwood oil-99.8%(CN101486684B)[3]

Table 2: Distillation of this compound

ProductBoiling PointPressureYieldReference
This compound138-145 °C27 hPa91.5%(US5525724A)[6]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Begin by determining a suitable solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent like dichloromethane. The sample can be loaded directly onto the top of the silica bed or pre-adsorbed onto a small amount of silica gel, which is then added to the column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or a two-solvent system. A good single solvent will dissolve the crude product when hot but not at room temperature. For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should be a non-solvent in which the first solvent is miscible.[6][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst tlc TLC col_chrom->tlc Monitor Fractions pure_product Pure Product col_chrom->pure_product recryst->pure_product tlc->col_chrom hplc HPLC/GC nmr NMR pure_product->hplc pure_product->nmr troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep Chromatography oiling_out Oiling Out? start->oiling_out Recrystallization no_elution No Elution? poor_sep->no_elution opt_solvent Optimize Solvent System poor_sep->opt_solvent check_load Check Loading Amount poor_sep->check_load inc_polarity inc_polarity no_elution->inc_polarity Increase Eluent Polarity low_recovery Low Recovery? oiling_out->low_recovery slow_cool Cool Slowly / Seed oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent check_solubility Check Solubility low_recovery->check_solubility reduce_solvent Reduce Solvent Volume low_recovery->reduce_solvent

References

Technical Support Center: Regioselective Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the regioselective reactions of dichloropyrimidines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine (B19661) ring favors substitution at the C4 position over the C2 position.[1][2] The typical reactivity order is C4(6) > C2 » C5.[1][3] However, this intrinsic selectivity is often moderate, frequently leading to mixtures of C4 and C2 isomers that can be difficult to separate.[2][3] For instance, reactions with neutral nitrogen nucleophiles often yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][3]

Q2: What are the key factors that control regioselectivity in dichloropyrimidine reactions?

The regioselectivity is highly sensitive to a combination of electronic effects, steric hindrance, and reaction conditions.[1][4] Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position typically enhance the preference for C4 substitution.[1][5] Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1][4]

  • Nature of the Nucleophile: The structure of the nucleophile is crucial. For example, tertiary amines have been shown to direct reactions to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][6] The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also increase C4 selectivity.[1]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can dramatically alter the final isomeric ratio.[1][2][7]

  • Catalysis: The use of palladium catalysts in amination reactions can strongly favor the formation of the C4-substituted product, achieving C4/C2 ratios greater than 30:1.[1][8]

Q3: Under what conditions is C4-substitution typically favored?

C4-selectivity is generally favored in both palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira) and SNAr displacements.[3][9] For SNAr reactions, using specific conditions such as n-butanol with DIPEA can yield a single product with substitution at the C4 position.[2] For aminations, a palladium-catalyzed approach using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective for achieving C4 selectivity.[1][3][8]

Q4: How can C2-selective substitution be achieved?

Achieving C2 selectivity is a significant challenge as it often goes against the intrinsic reactivity of the 2,4-dichloropyrimidine system.[10] However, specific strategies have been developed:

  • Substituent Effects: Placing a strong electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the typical selectivity and favor SNAr attack at the C2 position.[4]

  • Specialized Nucleophiles: For 2,4-dichloropyrimidines with a C5 electron-withdrawing group, using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[5][6]

  • Catalyst Control: Recently, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been found to uniquely enable C2-selective C-S cross-coupling reactions.[10][11]

Troubleshooting Guide

This guide addresses specific problems encountered during regioselective reactions.

Issue / ProblemPossible Cause(s)Suggested Solution(s)
My reaction produces a mixture of C2 and C4 isomers that are difficult to separate. The intrinsic selectivity of the dichloropyrimidine is moderate under the chosen conditions.Optimize SNAr Conditions: Systematically screen different solvents, bases, and temperatures. For example, using n-butanol with DIPEA has been reported to improve C4 selectivity.[2][7] Employ Catalysis for Amination: For C4-selective amination, switch to a palladium-catalyzed system with a strong base like LiHMDS. This can dramatically improve the C4/C2 ratio.[1][3]
My C4-selective Pd-catalyzed amination still has poor regioselectivity. A competing, non-catalyzed SNAr pathway is likely occurring. This happens if the neutral amine reacts with the dichloropyrimidine before the catalytic cycle begins.[1][3]Check Order of Addition: The order of reagent addition is critical. The amine must be pre-mixed with the base (e.g., LiHMDS), and this mixture should then be added to the solution containing the dichloropyrimidine and the catalyst. Adding the amine directly to the substrate first will initiate a rapid, non-selective SNAr reaction.[1][3][7] Lower the Temperature: The uncatalyzed SNAr reaction can be slowed down relative to the catalyzed pathway by lowering the reaction temperature. Try running the reaction at 0 °C or -20 °C.[3]
I am attempting a C2-selective reaction but am getting the C4 product. C4 is the electronically favored position for most reactions.[3][10] C2 selectivity requires specific directing effects.Modify the Substrate: If possible, introduce an electron-donating group at the C6 position to electronically favor the C2 position.[4] Use a C5-EWG with a Tertiary Amine: For SNAr, ensure your substrate has an electron-withdrawing group at C5 and use a tertiary amine as the nucleophile.[5][6] Use a Specialized Catalyst System: For C-S coupling, employ a palladium catalyst with a bulky NHC ligand, which has been shown to invert conventional selectivity.[10]
I need to achieve selective mono-amination of 4,6-dichloropyrimidine (B16783). The two chlorine atoms are equivalent, making selective mono-substitution challenging without di-substitution occurring.Use Catalyst-Free Conditions: Selective mono-amination can often be achieved in high yields without a catalyst.[1] Control Stoichiometry and Conditions: Reacting 4,6-dichloropyrimidine with the amine in a solvent like DMF at elevated temperatures (e.g., 140 °C) with a base like K₂CO₃ can provide the mono-aminated product in good yields.[1][12] Note that introducing the second amino group is more difficult and typically requires Pd-catalysis.[1]

Visual Guides

Troubleshooting Workflow for Regioselectivity

G start Problem: Poor Regioselectivity (C4/C2 Mixture) q1 Desired Isomer? start->q1 q2_c4 Reaction Type? q1->q2_c4  C4 q2_c2 Reaction Type? q1->q2_c2 C2   sol_c4_snar Optimize S(N)Ar: - Screen solvents/bases (e.g., nBuOH/DIPEA) - Use anionic nucleophile - Lower temperature q2_c4->sol_c4_snar S(N)Ar sol_c4_pd Use Pd-Catalyzed Amination: - Catalyst: Pd(OAc)2/dppb - Base: LiHMDS - Critical: Premix Amine + Base! - Temp: 0°C to -20°C q2_c4->sol_c4_pd Amination sol_c2_snar Modify for S(N)Ar: - Add C6-EDG to substrate - OR: Add C5-EWG and use tertiary amine nucleophile q2_c2->sol_c2_snar S(N)Ar sol_c2_cs Use Specialized C-S Coupling: - Catalyst: Pd-precatalyst with bulky NHC ligand q2_c2->sol_c2_cs C-S Coupling

Caption: A decision tree for troubleshooting poor regioselectivity in dichloropyrimidine reactions.

Critical Pathways in Pd-Catalyzed Amination

G cluster_correct Correct Protocol (High C4 Selectivity) cluster_incorrect Incorrect Protocol (Poor Selectivity) amine1 Amine premix Premix: Amine/Base Adduct amine1->premix base1 Base (LiHMDS) base1->premix prod1 >95% C4-Amine Product premix->prod1 Add to Substrate/ Catalyst Solution sub1 Dichloropyrimidine + Pd Catalyst sub1->prod1 amine2 Amine side_prod Fast, Non-Selective S(N)Ar Reaction amine2->side_prod Incorrect Addition sub2 Dichloropyrimidine sub2->side_prod prod2 C4/C2 Isomer Mixture side_prod->prod2

Caption: Importance of reagent addition order in Pd-catalyzed C4-selective amination.

Data Summary Tables

Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [3]

EntryAmineConditionsC4/C2 RatioYield (%)
SNAr (Uncatalyzed)
1Di-n-propylamineK₂CO₃, DMAc, rt, 1 h2:195
2PyrrolidineK₂CO₃, DMAc, rt, 1 h4:198
3PiperidineK₂CO₃, DMAc, rt, 1 h4:195
4AnilineBuOH, i-Pr₂NEt, 125 °C, 24 h70:3090
Pd-Catalyzed
5Di-n-propylaminePd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h>30:195
6PyrrolidinePd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h>30:195
7PiperidinePd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h>30:195
8N-MethylanilineNo Catalyst, LiHMDS, THF, -60 °C, 0.5 h97:395

Data compiled from literature reports on the amination of a 6-aryl-2,4-dichloropyrimidine.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Highly C4-Selective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines [1][3]

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) (1-2 mol %) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox. Under an inert atmosphere (e.g., Argon or Nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous tetrahydrofuran (B95107) (THF).

  • Amine-Base Premixing: In a separate, dry flask under an inert atmosphere, dissolve the secondary amine (1.1 equiv) in anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to the amine solution and stir for 5-10 minutes.

  • Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution via syringe or cannula to the flask containing the substrate and catalyst.

  • Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring progress by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine (B15318) using a Tertiary Amine [1][5][6]

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (B151607) (CHCl₃) in a round-bottom flask, add the tertiary amine (e.g., triethylamine, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.

Protocol 3: Catalyst-Free Mono-amination of 4,6-Dichloropyrimidine [12][13]

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 equiv), the desired amine (1.0-1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Regioselective Nucleophilic Substitution of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nucleophilic substitution of 2,4-dichloro-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome challenges related to achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

Generally, the chlorine atom at the C4 position of the pyrimidine (B1678525) ring is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the greater electrophilicity of the C4 position, which can be explained by the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at this position.[1] The intermediate formed during an attack at C4 (a Meisenheimer complex) allows for better delocalization of the negative charge.[2] However, this inherent selectivity is often moderate, and reactions can yield a mixture of C2 and C4 substituted products.[1][3] For instance, reactions with neutral nitrogen nucleophiles often result in C4/C2 isomer ratios ranging from 1:1 to 4:1.[3]

Q2: What are the key factors that influence the C4 versus C2 selectivity in reactions of this compound?

Several factors can significantly impact the regioselectivity of these reactions:[1][3]

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C5 position, such as the methyl group in this compound, tend to enhance the natural preference for C4 substitution.[1][3] Conversely, electron-donating groups (EDGs) at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[1][3][5]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some can exhibit high selectivity for the C2 position.[1] For example, tertiary amines have been shown to favor C2 substitution, especially when an EWG is present at the C5 position.[1][3][6] The steric bulk of the nucleophile can also influence the reaction outcome.[5]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can alter the isomeric ratio of the products.[1][3][4] For example, using n-butanol with diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[1][4]

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product.[1][3][7]

Q3: How can I enhance the selectivity for the C4 position?

To favor the formation of the C4-substituted product, several strategies can be employed:

  • Palladium Catalysis: For amination reactions, a palladium-catalyzed approach using a base like lithium bis(trimethylsilyl)amide (LiHMDS) can achieve high C4 selectivity, with ratios sometimes exceeding 30:1.[3][7]

  • Optimization of Reaction Conditions: A systematic screening of solvents, bases, and temperatures can help to identify the optimal conditions for C4 substitution.[1] For instance, conditions like n-butanol with DIPEA have proven effective.[1][4]

  • Use of Anionic Nucleophiles: Employing anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also increase C4 selectivity.[3]

Q4: Under what conditions is C2 substitution favored?

Achieving C2 selectivity often requires overcoming the inherent preference for C4 substitution. Some strategies include:

  • Ring Substitution Modification: Introducing an electron-donating group (EDG) at the C6 position can electronically favor the C2 position for nucleophilic attack.[2][3]

  • Specific Nucleophiles: The use of tertiary amines as nucleophiles can lead to high C2 selectivity, particularly with an electron-withdrawing group at the C5 position.[1][3][6]

  • Reaction System Modification: In some cases, specific reaction conditions, such as the use of trifluoroacetic acid (TFA) in isopropanol (B130326) (IPA), have been reported to facilitate C2 substitution.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficiently reactive nucleophile.[1] 2. Reaction temperature is too low.[1] 3. Inappropriate solvent or base.[1] 4. Deactivated dichloropyrimidine substrate.[1]1. Use a stronger nucleophile or consider adding an activating agent.[1] 2. Gradually and carefully increase the reaction temperature while monitoring for side product formation.[1] 3. Screen a range of solvents and bases to find the optimal conditions for your specific reaction.[1] 4. If the pyrimidine ring has deactivating substituents, a different synthetic route may be necessary.[1]
Poor C4-selectivity leading to a mixture of C2 and C4 isomers 1. The reaction conditions favor C2-substitution.[1] 2. Steric hindrance near the C4 position.[1] 3. The chosen nucleophile has an inherent preference for the C2 position.[1]1. For amination, consider a palladium-catalyzed approach.[1] 2. Screen different solvents to potentially mitigate steric effects.[1] 3. If possible, modify the nucleophile to be less sterically demanding.[1]
Difficulty in separating C2 and C4 isomers The intrinsic reactivity difference between the C2 and C4 positions is small under the chosen conditions, leading to a mixture that is difficult to separate by standard chromatography.[1][3]1. Optimize reaction conditions to improve selectivity (see above).[1] 2. Carefully control the stoichiometry of the nucleophile; a slight excess is common.[1] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[1] 4. Lowering the reaction temperature may improve selectivity.[1]
Difficulty achieving C2-substitution 1. C4 is the more reactive site.[1] 2. The reaction conditions are not suitable to favor C2.[1]1. Consider using a dichloropyrimidine with an electron-donating group at C6 to direct substitution to C2.[1][2] 2. For substrates with a C5 electron-withdrawing group, tertiary amines can be highly C2-selective.[1][3][6] 3. Explore conditions such as TFA/IPA, which have been reported to facilitate C2 substitution.[1][4]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of Amination of 6-aryl-2,4-dichloropyrimidines

EntryNucleophileCatalyst (mol %)BaseSolventTemp (°C)C4:C2 Ratio
1DibutylamineNoneK₂CO₃DMAcrt1:1
2DibutylaminePd(OAc)₂/dppb (1)LiHMDSTHF-20>30:1
3AnilineNoneK₂CO₃DMAcrt4:1
4AnilineNone-EtOH-60>10:1

Data adapted from Organic Letters, 2006, 8 (23), pp 5255–5258.[7]

Experimental Protocols

Protocol 1: Highly C4-Selective Pd-Catalyzed Amination

This protocol is adapted for the highly regioselective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine, favoring the C4 position.[3][7]

Materials:

  • 6-aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Pd(OAc)₂ (1-2 mol %)

  • 1,4-bis(diphenylphosphino)butane (dppb) (1-2 mol %)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine and cool the solution to -20 °C. Add LiHMDS dropwise.

  • Reaction Execution: Add the premixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Monitoring and Work-up: Stir the reaction at -20 °C for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: C2-Selective Amination using a Tertiary Amine

This protocol is a general guideline for the C2-selective amination of a 2,4-dichloro-5-nitropyrimidine (B15318) using a tertiary amine.[3]

Materials:

  • 2,4-dichloro-5-nitropyrimidine (1.0 equiv)

  • Tertiary amine (e.g., triethylamine, 2.0 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine in chloroform, add the tertiary amine.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.

Visualizations

G cluster_0 Decision Workflow for Regioselective Substitution start Start: this compound desired_product Desired Product? start->desired_product c4_product C4-Substituted Product desired_product->c4_product C4 c2_product C2-Substituted Product desired_product->c2_product C2 strategy_c4 Strategy for C4-Selectivity: - Pd-Catalysis (Amination) - Optimize Conditions (e.g., nBuOH/DIPEA) - Anionic Nucleophiles c4_product->strategy_c4 strategy_c2 Strategy for C2-Selectivity: - C6-EDG on Pyrimidine Ring - Tertiary Amine Nucleophile - Specific Conditions (e.g., TFA/IPA) c2_product->strategy_c2

Caption: Decision workflow for selecting a regioselective substitution strategy.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity: Mixture of C2/C4 Isomers check_nucleophile Analyze Nucleophile start->check_nucleophile check_conditions Review Reaction Conditions start->check_conditions check_catalysis Consider Catalysis (for Amination) start->check_catalysis solution_nucleophile Modify Nucleophile: - Less Sterically Demanding? - Change Nucleophile Type? check_nucleophile->solution_nucleophile solution_conditions Optimize Conditions: - Screen Solvents - Screen Bases - Adjust Temperature check_conditions->solution_conditions solution_catalysis Implement Pd-Catalysis: - Use Pd(OAc)2/dppb - Base: LiHMDS check_catalysis->solution_catalysis

Caption: Troubleshooting workflow for addressing poor regioselectivity.

References

Technical Support Center: Catalyst and Reagent Removal in 2,4-Dichloro-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of catalysts and excess reagents from 2,4-Dichloro-5-methylpyrimidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common "catalysts" used in the synthesis of this compound that require removal?

A1: In the chlorination of 2,4-dihydroxy-5-methylpyrimidine (thymine) using phosphorus oxychloride (POCl₃), tertiary amines are frequently used as acid scavengers or catalysts.[1][2] Common examples include pyridine, N,N-dimethylaniline (DMA), and triethylamine.[3] While POCl₃ is a reagent, its excess amount also needs to be removed from the reaction mixture.

Q2: What is the standard procedure for removing the tertiary amine catalyst and excess POCl₃ after the reaction?

A2: The typical work-up involves carefully quenching the reaction mixture by slowly adding it to ice-water or an aqueous base solution.[4][5][6] This process hydrolyzes the excess POCl₃ and neutralizes the tertiary amine, converting it into a water-soluble salt that can be separated from the organic product through extraction.[5]

Q3: Why is it crucial to handle the quenching of POCl₃ with extreme care?

A3: The hydrolysis of phosphorus oxychloride is a highly exothermic reaction that can lead to a dangerous, delayed runaway reaction if not managed properly.[4][6] Quenching at low temperatures (e.g., 0-10°C) and slow addition of the reaction mixture to a large volume of ice-water are critical for safety.[6][7]

Q4: Can the tertiary amine catalyst be recovered after the reaction?

A4: Yes, it is possible to recover the tertiary amine. After neutralization and extraction, the aqueous layer containing the amine salt can be basified to regenerate the free amine, which can then be extracted with an organic solvent and purified. For instance, N,N-dimethylaniline (DMA) can be recovered by adjusting the pH of the wastewater.[8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the catalyst and reagent removal process.

Problem 1: Emulsion Formation During Aqueous Work-up
  • Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making phase separation difficult.

  • Possible Cause: The presence of fine particulate matter or amphiphilic byproducts.

  • Solutions:

    • Filtration: Filter the entire mixture through a pad of Celite® or another filter aid to remove solid particles.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Solvent Addition: Add a small amount of a different organic solvent with a lower polarity.

    • Centrifugation: For smaller scale reactions, centrifuging the mixture can aid in phase separation.

Problem 2: Product Contamination with Tertiary Amine
  • Symptom: The final this compound product is contaminated with the tertiary amine catalyst, as indicated by NMR or other analytical techniques.

  • Possible Cause: Incomplete neutralization or extraction of the amine.

  • Solutions:

    • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure the complete conversion of the amine to its water-soluble salt. Be cautious, as the product itself could be acid-sensitive.

    • Multiple Extractions: Perform multiple extractions with water or dilute acid to improve the removal efficiency.

    • Purification: Purify the crude product by recrystallization or column chromatography.

Problem 3: Low Product Yield After Work-up
  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Possible Causes:

    • Product Hydrolysis: The dichloropyrimidine product can be sensitive to hydrolysis, especially under harsh quenching conditions (e.g., high pH or temperature).[7]

    • Product Loss in Aqueous Layer: The product may have some solubility in the aqueous phase.

  • Solutions:

    • Controlled Quenching: Ensure the quenching process is performed at a low temperature and that the pH does not become excessively high.

    • Back-Extraction: Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Solvent Choice: Use an appropriate organic solvent for extraction that provides good solubility for the product and is immiscible with water.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and POCl₃ Removal
  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Prepare a beaker with a significant excess of crushed ice and water. While stirring vigorously, slowly and carefully add the reaction mixture dropwise to the ice-water. Monitor the temperature of the quenching mixture to ensure it remains below 10°C.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash them sequentially with water, a dilute acid solution (if an amine catalyst was used), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Quantitative Data

ParameterValueReference
Yield of this compound >80% (isolated)[4]
Purity (Post-Purification) >98%[9]
N,N-dimethylaniline (DMA) Recovery Maximum recovery at pH 7[8]

Visualizations

G Workflow for Catalyst and Reagent Removal start Reaction Completion cool Cool Reaction Mixture start->cool quench Slowly Add to Ice-Water (Maintain T < 10°C) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude this compound concentrate->product G Troubleshooting Logic for Emulsion Formation start Emulsion Formed During Work-up check_solids Particulate Matter Present? start->check_solids filter_celite Filter Through Celite® check_solids->filter_celite Yes add_brine Add Saturated Brine check_solids->add_brine No filter_celite->add_brine resolved Emulsion Resolved filter_celite->resolved change_solvent Add a Less Polar Co-solvent add_brine->change_solvent add_brine->resolved centrifuge Centrifuge (Small Scale) change_solvent->centrifuge change_solvent->resolved centrifuge->resolved

References

Preventing hydrolysis of 2,4-Dichloro-5-methylpyrimidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,4-dichloro-5-methylpyrimidine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after workup. What are the likely causes?

Low yields are often attributed to the hydrolysis of the dichloropyrimidine ring, which is susceptible to decomposition in the presence of water, especially under neutral to basic conditions. Key factors include prolonged exposure to aqueous solutions, elevated temperatures during quenching and extraction, and a pH outside the optimal stability range.

Q2: What is the optimal pH range to maintain during the workup to prevent hydrolysis?

Q3: Can I use a standard aqueous workup for my reaction mixture containing this compound?

Standard aqueous workups are generally not recommended due to the compound's sensitivity to water.[2] A non-aqueous or a carefully controlled low-temperature aqueous workup is preferable. If an aqueous wash is unavoidable, it should be performed quickly at low temperatures with a pre-cooled, slightly acidic solution.

Q4: I observe an emulsion during the extraction process. How can I resolve this?

Emulsion formation can occur, especially when using solvents like THF or dioxane. To break an emulsion, you can try the following:

  • Add a saturated brine solution.

  • Filter the mixture through a pad of Celite.

  • If possible, remove the original reaction solvent (e.g., THF) by rotary evaporation before starting the workup.[3]

Q5: After quenching the reaction, I see a significant amount of solid material. What is it and how should I handle it?

In many synthesis procedures for dichloropyrimidines (e.g., using POCl₃ and an amine base), the solid byproduct is typically the hydrochloride salt of the amine (e.g., triethylamine (B128534) hydrochloride).[4] This can be removed by filtration before or after extraction into an organic solvent in which the salt is insoluble.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound.

Issue Potential Cause Recommended Solution
Product decomposition (observed by TLC or NMR of crude product) Hydrolysis due to exposure to water at non-ideal pH or temperature.[2]Implement a non-aqueous workup or a low-temperature quench into a biphasic system (e.g., cold toluene (B28343)/water). Ensure any aqueous solutions are pre-cooled and slightly acidic.
Formation of an insoluble precipitate between layers during extraction This could be the amine hydrochloride salt or other reaction byproducts.Filter the entire mixture through a pad of Celite. Alternatively, wash with water to dissolve the salt, ensuring the aqueous layer is acidic and cold.
Product is lost after aqueous washes The product may have some solubility in the aqueous layer, especially if the pH is not controlled.Before discarding the aqueous layer, re-extract it with a fresh portion of the organic solvent. Check the pH of the aqueous layer to ensure it is acidic.
Crude product is an oil instead of a solid Residual solvent (e.g., POCl₃) or byproducts may be present.Co-evaporate the crude product with a high-boiling point inert solvent like toluene to azeotropically remove volatile impurities. Further purification by distillation or chromatography may be necessary.

Stability of this compound

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the expected stability under different conditions.

Condition Temperature Expected Stability Primary Degradation Pathway
Acidic (pH < 5) Low (0-10 °C)Relatively StableSlow Hydrolysis
Ambient (~25 °C)Moderately StableHydrolysis
Neutral (pH ~ 7) Low (0-10 °C)Moderately StableHydrolysis
Ambient (~25 °C)UnstableRapid Hydrolysis
Basic (pH > 8) Low (0-10 °C)UnstableRapid Hydrolysis
Ambient (~25 °C)Very UnstableVery Rapid Hydrolysis

Experimental Protocols

Protocol 1: Non-Aqueous Workup

This protocol is recommended to completely avoid hydrolysis.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • To the residue, add a suitable organic solvent in which this compound is soluble but the amine hydrochloride salt is not (e.g., n-hexane or ethyl acetate).[4]

  • Stir the suspension for 15-30 minutes.

  • Filter the mixture to remove the amine hydrochloride salt.

  • Wash the filter cake with a small amount of the same organic solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Low-Temperature Aqueous Workup

This protocol can be used when an aqueous wash is necessary to remove water-soluble impurities.

  • Prepare a biphasic mixture of toluene and water (e.g., 2:1 v/v) and cool it to 0-5 °C in a separate flask.[2]

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly quench the reaction mixture by adding it dropwise to the cold toluene/water mixture with vigorous stirring, maintaining the temperature below 10 °C.[2]

  • Separate the organic layer.

  • Extract the aqueous layer with a fresh portion of cold toluene.

  • Combine the organic layers.

  • Wash the combined organic layers with cold, dilute aqueous acid (e.g., 1 M HCl), followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_non_aqueous Non-Aqueous Workup cluster_aqueous Low-Temperature Aqueous Workup na_start Reaction Mixture na_distill Distill excess POCl3 na_start->na_distill na_add_solvent Add Hexane or Ethyl Acetate na_distill->na_add_solvent na_filter Filter Amine Hydrochloride na_add_solvent->na_filter na_concentrate Concentrate Filtrate na_filter->na_concentrate na_product Crude Product na_concentrate->na_product aq_start Reaction Mixture aq_quench Quench into cold Toluene/Water (0-5°C) aq_start->aq_quench aq_separate Separate Layers aq_quench->aq_separate aq_extract Extract Aqueous with Toluene aq_separate->aq_extract aq_wash Wash Organic with cold acid and brine aq_extract->aq_wash aq_dry Dry over Na2SO4 aq_wash->aq_dry aq_concentrate Concentrate aq_dry->aq_concentrate aq_product Crude Product aq_concentrate->aq_product

Caption: Recommended workup workflows for this compound.

troubleshooting_logic start Low Product Yield? check_hydrolysis Signs of Hydrolysis? (e.g., polar spots on TLC) start->check_hydrolysis Yes check_extraction Product lost in aqueous layer? start->check_extraction No check_temp Was Workup Temperature kept low (<10°C)? check_hydrolysis->check_temp check_ph Was an acidic pH maintained? check_temp->check_ph Yes solution_temp Implement Low-Temp Workup Protocol check_temp->solution_temp No solution_ph Use pre-cooled acidic washes check_ph->solution_ph No solution_reextract Re-extract aqueous layers check_extraction->solution_reextract

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, particularly low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction has a very low or no conversion. What are the most common initial checks I should perform?

A1: Low or no conversion in a Buchwald-Hartwig amination can often be attributed to several key factors. Before undertaking extensive optimization, verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction was set up and maintained under a strictly inert atmosphere (argon or nitrogen). This includes degassing the solvent and ensuring all glassware was properly dried.[1]

  • Reagent Purity: Trace impurities in the amine, aryl halide, or solvent can poison the catalyst. The purity of amines is particularly critical.[2] Ensure all reagents are of high purity and solvents are anhydrous.

  • Catalyst Activation: If you are not using a pre-catalyst, ensure that the active LPd(0) species is being generated from your Pd(II) source. Pre-catalysts are generally more reliable as they provide cleaner formation of the active catalytic species.[3]

Q2: How do I choose the right ligand for my specific amine and aryl halide?

A2: Ligand selection is critical for a successful Buchwald-Hartwig amination. The choice depends heavily on the steric and electronic properties of both the amine and the aryl halide. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote reductive elimination and prevent catalyst deactivation.[1][4]

For challenging substrates, such as sterically hindered amines or less reactive aryl chlorides, more specialized ligands are often necessary. Different generations of Buchwald ligands have been developed to address a wide range of substrates.[4]

Q3: The reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?

A3: The formation of a black precipitate, commonly known as palladium black, indicates that the palladium catalyst has fallen out of the catalytic cycle and decomposed into metallic palladium. This can be caused by:

  • High Temperatures: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium intermediates, leading to aggregation and precipitation.

  • Substrate-Induced Decomposition: Certain functional groups on your substrates may be poisoning the catalyst over time.

Consider lowering the reaction temperature and screening different ligands that may offer better stability to the palladium center.

Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

A4: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[4] This can be minimized by:

  • Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[1]

  • Lowering Reaction Temperature: In some instances, reducing the reaction temperature can disfavor the side reaction.[1]

  • Choice of Base: The selection of the base can influence the extent of hydrodehalogenation. Experimenting with different bases may help identify one that minimizes this side product.[1]

Troubleshooting Guides

Issue 1: Low Yield with Aryl Chlorides

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination.[3] If you are experiencing low yields with an aryl chloride, consider the following optimization strategies.

Table 1: Ligand and Base Optimization for Aryl Chlorides

LigandBaseSolventTemperature (°C)Yield (%)
P(t-Bu)3NaOt-BuToluene8065
XPhosNaOt-BuToluene8092
RuPhosK3PO4Dioxane10085
BrettPhosLHMDSTHF6595

Data is representative and compiled from various sources to illustrate trends.

Experimental Protocol: General Procedure for Amination of Aryl Chlorides

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 equiv.), the palladium pre-catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed, anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filter cake with the same organic solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Issue 2: Catalyst Poisoning with Heteroaromatic Substrates

Heteroaromatic substrates, especially those containing nitrogen atoms like pyridines, can coordinate to the palladium center and inhibit the catalyst.[1] This is a common cause of low yields.

Table 2: Effect of Ligand Choice on the Amination of 2-Bromopyridine

LigandBaseSolventTemperature (°C)Yield (%)
P(o-Tol)3NaOt-BuToluene100<10
BINAPNaOt-BuToluene10045
XantphosCs2CO3Dioxane11088
JosiphosK3PO4t-BuOH10095

Data is representative and compiled from various sources to illustrate trends.

To overcome catalyst poisoning, the use of sterically hindered, electron-rich phosphine ligands is crucial. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the heteroatom from binding and deactivating the catalyst.

Troubleshooting Workflows

Below are logical diagrams to guide your troubleshooting process.

G Troubleshooting Low Conversion in Buchwald-Hartwig Amination start Low or No Conversion check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Catalyst Activity start->check_basics problem_persists Problem Persists? check_basics->problem_persists optimize_ligand Optimize Ligand: - Increase Steric Bulk - Increase Electron Donation problem_persists->optimize_ligand Yes success Successful Conversion problem_persists->success No optimize_base Optimize Base: - Stronger vs. Weaker - Solubility optimize_ligand->optimize_base optimize_solvent Optimize Solvent: - Polarity - Coordinating Ability optimize_base->optimize_solvent optimize_temp Optimize Temperature: - Increase or Decrease optimize_solvent->optimize_temp optimize_temp->success

Caption: A general troubleshooting workflow for low conversion.

G Addressing Catalyst Deactivation start Observation: - Reaction Stalls - Palladium Black Formation possible_causes Possible Causes: - High Temperature - Ligand Instability - Substrate Poisoning start->possible_causes lower_temp Lower Reaction Temperature possible_causes->lower_temp change_ligand Screen More Robust Ligands possible_causes->change_ligand protect_group Protect Problematic Functional Groups possible_causes->protect_group re_evaluate Re-evaluate Reaction Progress lower_temp->re_evaluate change_ligand->re_evaluate protect_group->re_evaluate success Catalyst Stability Improved re_evaluate->success

Caption: A workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,4-dichloro-5-methylpyrimidine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up process in a question-and-answer format.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (Incomplete Reaction) 1. Insufficient reaction temperature or time. 2. Deactivated chlorinating agent (e.g., hydrolysis of POCl₃). 3. Poor quality of starting material (e.g., 5-methyluracil). 4. Inefficient mixing in a large reactor.1. Ensure the reaction temperature reaches the specified range (typically 90-110°C) and monitor the reaction progress using HPLC until the starting material is consumed.[1] 2. Use fresh, anhydrous chlorinating agents and solvents. Handle POCl₃ under inert and dry conditions. 3. Verify the purity of the starting material before starting the reaction. 4. Ensure adequate agitation for the reaction scale to maintain a homogeneous mixture.
Low Yield After Work-up 1. Product decomposition during quenching with water/ice. 2. Incomplete extraction of the product from the aqueous layer. 3. Loss of product during solvent removal or distillation.1. Control the quenching temperature by adding the reaction mixture slowly to crushed ice or cold water, keeping the temperature below 10°C.[2] 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate, toluene).[1][3] Check the pH of the aqueous layer to ensure the product is not in a soluble form. 3. Use a rotary evaporator under controlled temperature and pressure to remove the solvent. For distillation, ensure the vacuum is stable and the temperature is appropriate to avoid product degradation.
Formation of Dark-Colored Impurities 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvents. 3. Extended reaction times at high temperatures.1. Carefully control the reaction temperature within the optimal range. Use a temperature probe and a controlled heating mantle. 2. Use high-purity starting materials and anhydrous solvents. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities that lower the melting point.1. Ensure all solvent is removed by drying the product under high vacuum. 2. Purify the product by recrystallization from a suitable solvent (e.g., n-hexane) or by column chromatography.[4]
Difficulty in Isolating the Product After Quenching 1. Formation of an emulsion during extraction.1. Add a saturated brine solution to the aqueous layer to break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. If the emulsion persists, filter the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most common and scalable method is the chlorination of 5-methyluracil (thymine) or its corresponding dihydroxy precursor using phosphorus oxychloride (POCl₃).[1] This reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger.[5]

Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction should be conducted under an inert and anhydrous atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃, which releases toxic HCl gas.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[1][6] A sample can be carefully quenched and extracted to be analyzed. The reaction is considered complete when the starting material (e.g., 5-methyluracil) is no longer detected.

Q4: What are the typical yields and purity I can expect from a scaled-up synthesis?

A4: With optimized conditions, yields for the synthesis of 2,4-dichloro-5-substituted-pyrimidines are generally high, often in the range of 90-96%.[7] The purity of the crude product is typically high, and after purification (e.g., recrystallization or distillation), purities of over 99% can be achieved.[4]

Q5: Can other chlorinating agents be used instead of POCl₃?

A5: While POCl₃ is the most common chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) can also be used.[6][8] However, for large-scale synthesis, POCl₃ is often preferred due to its reactivity and cost-effectiveness.

Experimental Protocols

General Protocol for the Synthesis of this compound from 5-Methyluracil

This protocol is a generalized procedure based on common methods reported in the literature.[1][9] Researchers should optimize the specific conditions for their particular scale and equipment.

Materials:

  • 5-Methyluracil (Thymine)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine or N,N-dimethylaniline

  • Dichloromethane (DCM) or Toluene

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • n-Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, add 5-methyluracil and phosphorus oxychloride (typically 3-8 molar equivalents).

  • Addition of Base: Slowly add the tertiary amine base (e.g., triethylamine, 1-2 molar equivalents) to the stirred suspension. The addition may be exothermic, so control the rate to maintain the desired temperature.

  • Heating: Heat the reaction mixture to 90-110°C and maintain this temperature with stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the 5-methyluracil is consumed (typically 8-10 hours).[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or toluene.[1] Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like n-hexane to yield pure this compound as a white solid.[4]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Start Charge Reactor with 5-Methyluracil and POCl₃ AddBase Add Tertiary Amine (e.g., Triethylamine) Start->AddBase Heat Heat to 90-110°C AddBase->Heat Monitor Monitor by HPLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench in Ice Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Distillation or Recrystallization) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis Start Low Yield or Purity Issue CheckReaction Incomplete Reaction? Start->CheckReaction CheckWorkup Product Loss During Work-up? Start->CheckWorkup CheckImpurity Presence of Impurities? Start->CheckImpurity CheckReaction->CheckWorkup No IncompleteSol Optimize Temperature/Time Use Fresh Reagents CheckReaction->IncompleteSol Yes CheckWorkup->CheckImpurity No WorkupSol Control Quench Temp Optimize Extraction CheckWorkup->WorkupSol Yes PuritySol Check Starting Material Purity Optimize Purification CheckImpurity->PuritySol Yes

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Impact of solvent and base on regioselectivity in dichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving dichloropyrimidines. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges related to achieving desired regioselectivity, focusing on the critical roles of solvent and base.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine (B19661) is more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][2] This preference is attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 position, making it more electrophilic.[1] Consequently, SNAr reactions often favor the formation of the C4-substituted product. However, this inherent selectivity can be influenced by several factors, and mixtures of C2 and C4 isomers are frequently observed.[1][2]

Q2: What are the key factors that influence the C4/C2 regioselectivity?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of factors:

  • Substitution Pattern on the Pyrimidine (B1678525) Ring: The electronic nature of substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[1][3] Conversely, electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[3][4]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some can exhibit different selectivity. For instance, tertiary amines have been shown to favor the C2 position, especially when a C5-EWG is present.[1][5]

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly impact the regiochemical outcome of the reaction.[1][3]

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product.[1][2]

Q3: How do solvent and base selection specifically impact regioselectivity?

The solvent and base are critical parameters for controlling regioselectivity.

  • Solvent: Polar aprotic solvents like THF, DMF, and DMSO are commonly used to facilitate SNAr reactions by solvating the nucleophile.[6] The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting the regioselectivity. For instance, in some cases, using n-butanol has been reported to favor C4 substitution.[1]

  • Base: The base can influence the nucleophilicity of the amine and can also interact with the pyrimidine ring. For palladium-catalyzed aminations, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) has been found to be superior for achieving high C4 regioselectivity.[2][3] In contrast, organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often used in catalyst-free SNAr reactions.[6][7]

Troubleshooting Guides

Problem 1: Poor C4-Regioselectivity (Mixture of C2 and C4 isomers)

This is a common issue arising from the relatively small intrinsic reactivity difference between the C2 and C4 positions under certain conditions.[1]

Troubleshooting Workflow

G start Start: Poor C4-Selectivity condition1 Are you using a Pd catalyst? start->condition1 solution1a Optimize Catalyst/Ligand System. Consider Pd(OAc)2/X-phos or PdCl2(PPh3)2. condition1->solution1a Yes solution1b Implement a Pd-catalyzed approach. This strongly favors C4 substitution. condition1->solution1b No condition2 Is an appropriate base being used? solution1a->condition2 solution1b->condition2 solution2a For Pd-catalyzed reactions, switch to LiHMDS. Premix amine with LiHMDS before adding to the pyrimidine. condition2->solution2a For Pd-catalyzed solution2b For SNAr, screen bases like K2CO3, DIPEA, or NaOAc. condition2->solution2b For SNAr condition3 Have you optimized the solvent? solution2a->condition3 solution2b->condition3 solution3 Screen different solvents. Consider THF for Pd-catalyzed reactions or n-butanol for SNAr. condition3->solution3 end End: Improved C4-Selectivity solution3->end G start Goal: C2-Substitution condition1 Does the pyrimidine have a C6-EDG? start->condition1 solution1 Utilize the C6-EDG to direct substitution to C2. condition1->solution1 Yes condition2 Does the pyrimidine have a C5-EWG? condition1->condition2 No end End: C2-Substituted Product solution1->end solution2 Use a tertiary amine nucleophile. condition2->solution2 Yes condition3 Are other options feasible? condition2->condition3 No solution2->end solution3 Investigate advanced methods or consider a different synthetic route. condition3->solution3 solution3->end G cluster_0 Flask 1: Substrate & Catalyst cluster_1 Flask 2: Amine/Base Premixing a Add 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and Pd catalyst (e.g., PdCl₂(PPh₃)₂) to a dry flask. b Add anhydrous THF. a->b f Slowly add the pre-mixed amine/LiHMDS solution to the substrate/catalyst solution. b->f c In a separate dry flask, add secondary amine (1.1 equiv) and anhydrous THF. d Cool the solution (e.g., -20 °C). c->d e Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. d->e e->f g Stir at the set temperature for 1 hour. Monitor by TLC or HPLC. f->g h Workup and Purification: 1. Quench with sat. aq. NH₄Cl. 2. Extract with organic solvent. 3. Purify by column chromatography. g->h

References

Validation & Comparative

Comparative Guide to Purity Analysis of 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 2,4-Dichloro-5-methylpyrimidine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this halogenated pyrimidine (B1678525). Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Comparison of Analytical Method Performance

The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. Gas Chromatography (GC) is a powerful alternative, particularly for volatile and thermally stable compounds. Quantitative Nuclear Magnetic Resonance (qNMR) offers a highly accurate, orthogonal method for purity assessment without the need for a specific reference standard of the analyte itself.[1][2] Capillary Electrophoresis (CE) is another technique that can be employed for the separation of charged species like pyrimidines.[3][4]

The following table summarizes the typical performance of these methods for compounds structurally similar to this compound.

ParameterHigh-Performance Liquid Chromatography-UV Detection (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999[1]> 0.999[1]Not applicable (Direct quantification)[1]
Limit of Detection (LOD) 0.01 - 0.1%[1]0.01 - 0.1%[1]~0.1%[1]
Limit of Quantitation (LOQ) 0.03 - 0.3%[1]0.03 - 0.3%[1]~0.3%[1]
Accuracy (% Recovery) 98 - 102%[1]98 - 102%[1]99 - 101%[1]
Precision (% RSD) < 2%[1]< 2%[1]< 1%[1]
Throughput High[1]High[1]Low to Medium[1]
Complexity Moderate[1]Moderate[1]High[1]
Primary Application Routine purity testing, analysis of non-volatile impurities.[1]Routine purity testing, separation of volatile impurities.[1]Primary purity assessment, certification of reference standards.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]

2. Chromatographic Conditions:

  • Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A mixture of acetonitrile (B52724), water, and phosphoric acid.[6] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6] A typical starting point would be an isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 30 °C.[5][7]

  • Detection Wavelength: UV detection at a wavelength where the pyrimidine ring is active, typically around 254 nm.[2][7][8]

  • Injection Volume: 10 µL.[5][7]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

4. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1][9]

Alternative Analytical Technique: Gas Chromatography (GC)

GC is a robust technique for assessing the purity of volatile and semi-volatile compounds.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold for 5 minutes.[1][7]

  • Injector Temperature: 250 °C.[5]

  • Detector Temperature: 280 °C (FID).[5]

  • Injection Volume: 1 µL.[1][7]

  • Split Ratio: 50:1.[1][7]

3. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.[5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Comparison cluster_analyte Analyte Properties volatility Volatility & Thermal Stability HPLC HPLC volatility->HPLC Low GC GC volatility->GC High hplc_app Non-volatile & Thermally Labile Impurities HPLC->hplc_app gc_app Volatile Impurities & Solvents GC->gc_app qNMR qNMR qnmr_app Absolute Purity & Reference Standard qNMR->qnmr_app

Caption: Decision Tree for Selecting an Analytical Method.

References

Comparative Guide to Analytical Methods for 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 2,4-dichloro-5-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and provides a comparison with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

The analysis of this compound can be effectively performed using several chromatographic techniques. GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile impurities. HPLC is a versatile and robust method suitable for routine quality control of non-volatile and thermally labile compounds. LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it ideal for trace-level impurity profiling. The choice of method depends on the specific analytical requirements, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for structural elucidation of unknown impurities.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of dichloropyrimidine derivatives. The data for GC-MS and LC-MS/MS are based on a study of a structurally related dichloropyrimidine impurity, 2,5-diamino-4,6-dichloro pyrimidine, and serve as a reasonable proxy for comparison.[1]

ParameterGC-MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.4 ppmGenerally in the low ppm range~0.4 ppm
Limit of Quantitation (LOQ) ~1.1 ppmTypically ≥ 10 ppm~1.3 ppm
Linearity (R²) >0.99>0.99>0.99
Analyte Compatibility Volatile & Thermally StableNon-volatile & Thermally LabileWide Range of Polarities
Primary Application Volatile Impurity ProfilingRoutine QC, Purity AssessmentTrace-level Impurity Analysis
Sample Preparation Can require derivatizationSimple dissolutionSimple dissolution

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is adapted from established protocols for similar chlorinated heterocyclic compounds and general impurity analysis.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to obtain a concentration of 1 mg/mL.

  • If necessary, perform serial dilutions to prepare calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC-UV) Method

This HPLC method is based on a published method for the separation of this compound.[2]

1. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or a similar C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water containing phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution (for Calibration) Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Method_Comparison_Logic Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) GCMS GC-MS Analyte_Properties->GCMS Volatile & Thermally Stable HPLC HPLC-UV Analyte_Properties->HPLC Non-Volatile or Thermally Labile LCMS LC-MS Analyte_Properties->LCMS Wide Range Analytical_Goal Analytical Goal (Routine QC, Trace Analysis, Impurity ID) Analytical_Goal->GCMS Volatile Impurity Profiling Analytical_Goal->HPLC Routine Purity Assessment Analytical_Goal->LCMS Trace-Level Quantification & Identification

References

Comparative Analysis of 2,4-Dichloro-5-methylpyrimidine Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of nucleophilic substitution products of 2,4-dichloro-5-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of reaction products with various nucleophiles, detailed experimental protocols, and supporting spectral data.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound core is a critical aspect in the synthesis of a wide array of biologically active molecules. The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity towards nucleophiles, which is influenced by the nature of the attacking nucleophile and the reaction conditions. This guide focuses on the characterization of the resulting mono-substituted products using 1H and 13C NMR spectroscopy, providing a valuable resource for unambiguous structure elucidation.

Regioselectivity in Nucleophilic Substitution

Generally, nucleophilic attack is favored at the C4 position of the pyrimidine (B1678525) ring due to its higher electrophilicity compared to the C2 position. However, this selectivity can be modulated by the steric and electronic properties of both the nucleophile and the substituents on the pyrimidine ring. For instance, reactions with amines and alkoxides often yield the 4-substituted isomer as the major product.

NMR Spectral Data of Reaction Products

The following tables summarize the 1H and 13C NMR chemical shifts for the predicted major products of the reaction of this compound with representative amine, alcohol, and thiol nucleophiles. The data is presented to facilitate the identification and comparison of the different regioisomers.

Table 1: 1H NMR Spectral Data of Mono-substituted 2-Chloro-5-methylpyrimidine Derivatives

NucleophileProductH-6 (ppm)CH3-5 (ppm)Other Protons (ppm)
Ammonia4-Amino-2-chloro-5-methylpyrimidine~8.0~2.2NH2: ~5.5 (br s)
Sodium Methoxide (B1231860)2-Chloro-4-methoxy-5-methylpyrimidine~8.2~2.3OCH3: ~4.0 (s)
Sodium Thiophenoxide2-Chloro-5-methyl-4-(phenylthio)pyrimidine~8.3~2.1Phenyl: ~7.3-7.5 (m)

Table 2: 13C NMR Spectral Data of Mono-substituted 2-Chloro-5-methylpyrimidine Derivatives

NucleophileProductC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)CH3-5 (ppm)Other Carbons (ppm)
Ammonia4-Amino-2-chloro-5-methylpyrimidine~160~162~110~155~15-
Sodium Methoxide2-Chloro-4-methoxy-5-methylpyrimidine~161~170~108~158~14OCH3: ~55
Sodium Thiophenoxide2-Chloro-5-methyl-4-(phenylthio)pyrimidine~160~172~115~157~15Phenyl: ~128-135

Note: The chemical shifts provided are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

General Procedure for Amination of this compound

A solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, isopropanol, or DMF; 5 mL) is treated with the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (B128534) or diisopropylethylamine (1.5 equivalents). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired amino-substituted pyrimidine.[1]

General Procedure for the Reaction with Alkoxides

To a solution of this compound (1.0 mmol) in the corresponding alcohol (e.g., methanol (B129727) for methoxide substitution; 10 mL), a solution of the sodium alkoxide (1.0 equivalent) in the same alcohol is added dropwise at room temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. After the reaction is complete, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.[2]

Visualization of Reaction Pathways

The following diagrams illustrate the general reaction pathways for the nucleophilic substitution of this compound.

G This compound This compound 4-Nu-2-chloro-5-methylpyrimidine 4-Nu-2-chloro-5-methylpyrimidine This compound->4-Nu-2-chloro-5-methylpyrimidine C4 attack (major) 2-Nu-4-chloro-5-methylpyrimidine 2-Nu-4-chloro-5-methylpyrimidine This compound->2-Nu-4-chloro-5-methylpyrimidine C2 attack (minor) Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->4-Nu-2-chloro-5-methylpyrimidine Nucleophile (NuH)->2-Nu-4-chloro-5-methylpyrimidine HCl HCl 4-Nu-2-chloro-5-methylpyrimidine->HCl 2-Nu-4-chloro-5-methylpyrimidine->HCl

Caption: General reaction scheme for the nucleophilic substitution of this compound.

experimental_workflow start Start: this compound reaction Reaction with Nucleophile (e.g., Amine, Alkoxide, Thiolate) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification characterization NMR Characterization (1H, 13C) purification->characterization product Final Product characterization->product

Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.

References

A Comparative Analysis of the Reactivity of 2,4-Dichloro-5-methylpyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4-dichloro-5-methylpyrimidine and 2,4-dichloropyrimidine (B19661), focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by experimental data to inform synthetic strategies in drug discovery and medicinal chemistry.

Introduction

2,4-Dichloropyrimidines are pivotal intermediates in the synthesis of a wide array of biologically active compounds, serving as versatile scaffolds for the introduction of various functional groups. The regioselectivity of nucleophilic substitution on the pyrimidine (B1678525) ring is a critical factor in synthetic design. This guide directly compares the reactivity of 2,4-dichloropyrimidine with its 5-methyl substituted analogue, highlighting the influence of the C5-methyl group on the rate and regioselectivity of SNAr reactions.

Regioselectivity in Nucleophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. In 2,4-dichloropyrimidine, the chlorine atoms at the C2 and C4 positions are activated towards substitution by the electron-withdrawing effect of the ring nitrogen atoms. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater ability of the C4 position to stabilize the negative charge in the Meisenheimer intermediate through resonance.

The introduction of a substituent at the C5 position can significantly influence this regioselectivity. Electron-withdrawing groups at C5 tend to enhance the preference for C4 substitution.[3][4][5] Conversely, the presence of an electron-donating group, such as the methyl group in this compound, can alter this selectivity.

Comparative Reactivity Analysis

Experimental evidence demonstrates a significant difference in the regioselectivity of amination reactions between 2,4-dichloropyrimidine and this compound.

In a study involving the reaction of N-substituted cyclic amines with these dichloropyrimidines, a notable divergence in product formation was observed. The reaction with This compound yielded exclusively the 2-amino-4-chloro-5-methylpyrimidine product.[6] This indicates a strong directing effect of the C5-methyl group towards nucleophilic attack at the C2 position.

In contrast, the reaction of the same amines with 2,4-dichloropyrimidine under similar conditions resulted in a mixture of both 2-amino-4-chloropyrimidine and the isomeric 4-amino-2-chloropyrimidine .[6] This is consistent with the generally observed, though not exclusive, preference for C4 substitution in the absence of a directing group at C5.

This stark difference in regioselectivity is attributed to the steric hindrance and electronic effects imposed by the methyl group at the C5 position of this compound.

Quantitative Data Summary

The following table summarizes the observed regioselectivity in the reaction with N-substituted cyclic amines:

CompoundNucleophileProduct(s)Regioselectivity
2,4-Dichloropyrimidine N-substituted cyclic amines2-amino-4-chloropyrimidine & 4-amino-2-chloropyrimidineMixture of isomers[6]
This compound N-substituted cyclic amines2-amino-4-chloro-5-methylpyrimidineExclusive C2 substitution[6]

Experimental Protocols

The following are general experimental protocols for the amination of 2,4-dichloropyrimidines. These can be adapted for specific amines and reaction conditions.

General Procedure for Amination of 2,4-Dichloropyrimidines

To a solution of the 2,4-dichloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or dioxane), the amine (1.0-1.2 equivalents) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equivalents) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[7][8]

Logical Workflow for Predicting Regioselectivity

The decision-making process for predicting the major product of a nucleophilic aromatic substitution on these pyrimidine cores can be visualized as follows:

G start Start with Dichloropyrimidine Substrate sub Is there a substituent at C5? start->sub no_sub 2,4-Dichloropyrimidine sub->no_sub No yes_sub This compound sub->yes_sub Yes (Methyl) outcome_no_sub Reaction with nucleophile yields a mixture of C2 and C4 substituted products no_sub->outcome_no_sub outcome_yes_sub Reaction with specific amines yields exclusively the C2 substituted product yes_sub->outcome_yes_sub

Caption: Decision tree for predicting SNAr regioselectivity.

Reaction Mechanism Visualization

The general mechanism for the SNAr reaction on a dichloropyrimidine involves a two-step addition-elimination process.

SNAr_Mechanism sub 2,4-Dichloropyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) sub->intermediate + Nu⁻ nuc Nucleophile (Nu⁻) product Monosubstituted Pyrimidine intermediate->product - Cl⁻ lg Leaving Group (Cl⁻)

Caption: General SNAr mechanism on dichloropyrimidines.

Conclusion

The presence of a methyl group at the C5 position of the pyrimidine ring in This compound exerts a profound influence on the regioselectivity of nucleophilic aromatic substitution reactions. Unlike 2,4-dichloropyrimidine , which typically yields a mixture of C2 and C4 substituted products with amines, the 5-methyl analogue demonstrates a remarkable directing effect, leading to exclusive substitution at the C2 position with certain nucleophiles.[6] This finding is of significant practical importance for synthetic chemists, enabling the regioselective synthesis of 2-substituted pyrimidine derivatives, which are valuable precursors in drug development. Researchers should consider this distinct reactivity profile when designing synthetic routes involving substituted dichloropyrimidines.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug development. 4-amino-2-chloro-5-methylpyrimidine (B14533) serves as a critical building block for a variety of pharmaceutical compounds, owing to its versatile functional groups that allow for further molecular elaboration.[1] This guide provides an objective comparison of alternative reagents for a key step in its synthesis: the chlorination of the pyrimidine (B1678525) ring. We will delve into common synthetic routes, compare the performance of different chlorinating agents with supporting data from analogous syntheses, and provide detailed experimental protocols.

Overview of a Common Synthetic Pathway

A prevalent and efficient strategy for the synthesis of 4-amino-2-chloro-5-methylpyrimidine involves the targeted chlorination of a corresponding 2-hydroxypyrimidine (B189755) precursor. This precursor, 4-amino-2-hydroxy-5-methylpyrimidine, can be synthesized from readily available starting materials. The critical step, which is the focus of this guide, is the conversion of the hydroxyl group at the 2-position to a chloro group. This transformation is crucial as it activates the position for subsequent nucleophilic substitution reactions.

Synthetic_Pathway Start Precursors Precursor 4-amino-2-hydroxy- 5-methylpyrimidine Start->Precursor Ring Formation Target 4-amino-2-chloro- 5-methylpyrimidine Precursor->Target Chlorination (Key Step)

Caption: General synthetic workflow for 4-amino-2-chloro-5-methylpyrimidine.

Comparison of Chlorinating Reagents

The choice of chlorinating agent is paramount as it directly influences reaction efficiency, yield, purity of the product, and safety considerations. The most common reagents used for the chlorination of hydroxypyrimidines are phosphorus oxychloride (POCl₃) and phosgene (B1210022) (COCl₂), often in the presence of a catalyst or acid scavenger.

Reagent_Comparison cluster_reagents Chlorinating Reagents cluster_criteria Evaluation Criteria POCl3 Phosphorus Oxychloride (POCl₃) Reactivity Reactivity POCl3->Reactivity Conditions Reaction Conditions POCl3->Conditions Yield Yield & Purity POCl3->Yield Safety Safety & Handling POCl3->Safety Phosgene Phosgene (COCl₂) Phosgene->Reactivity Phosgene->Conditions Phosgene->Yield Phosgene->Safety Other Other Agents (e.g., R₃PCl₂) Other->Reactivity Other->Conditions Other->Yield Other->Safety

Caption: Logical relationship for comparing alternative chlorinating reagents.

Reagent Performance Data

While direct comparative studies for the synthesis of 4-amino-2-chloro-5-methylpyrimidine are not extensively published, performance data from the synthesis of structurally similar chlorinated pyrimidines provide valuable insights. The following table summarizes typical reaction conditions and outcomes.

ReagentSubstrateCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference / Notes
Phosphorus Oxychloride (POCl₃) 2,4-dihydroxy-5-methylpyrimidine (Thymine)TrialkylamineReflux2-6~75-85A standard, widely used method. The amine acts as an acid scavenger and catalyst.[2]
Phosphorus Oxychloride (POCl₃) 2-Chloro-4-methylpyrimidine hydrochlorideTriethylamine80-HighUsed in the synthesis of 2-Chloro-4-methylpyrimidine, demonstrating its efficacy.[3]
Phosgene (COCl₂) 4,6-dihydroxypyrimidineQuaternary Ammonium Salt100-110-HighEffective for dichlorination. Phosgene is highly toxic and requires specialized handling. The catalyst is crucial for the reaction.[2]
Zinc Powder / I₂ 2,6-dichloro-4-methylpyrimidine-70453This represents a de-chlorination reaction to produce 2-chloro-4-methylpyrimidine, showing an alternative approach to obtaining mono-chloro pyrimidines from di-chloro precursors.[4]

Detailed Experimental Protocols

The following protocols are representative methods for key transformations in the synthesis of chlorinated pyrimidines. Researchers should adapt these procedures based on their specific substrate and laboratory safety protocols.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a general method adapted for the chlorination of a hydroxypyrimidine, a key step in synthesizing the target molecule.

Objective: To replace a hydroxyl group on the pyrimidine ring with a chlorine atom.

Materials:

  • 4-amino-2-hydroxy-5-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine

  • Toluene or other inert solvent

  • Ice water

  • Sodium bicarbonate solution

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend the 4-amino-2-hydroxy-5-methylpyrimidine in an excess of phosphorus oxychloride.

  • Add N,N-dimethylaniline dropwise to the stirred mixture. An exothermic reaction may occur, so cooling may be necessary.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 4-amino-2-chloro-5-methylpyrimidine.

Protocol 2: Synthesis of a Mono-chloropyrimidine via De-chlorination

This protocol, adapted from the synthesis of 2-chloro-4-methylpyrimidine, illustrates an alternative strategy where a di-chloro precursor is selectively reduced.[4]

Objective: To synthesize a mono-chloropyrimidine from a di-chloropyrimidine.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • Zinc powder

  • Iodine (catalytic amount)

  • Ethanol (B145695)/Water mixture

  • Dichloromethane (DCM)

Procedure:

  • To a vigorously stirred slurry of this compound in a mixture of ethanol and water, add zinc powder and a catalytic amount of iodine.[4]

  • Heat the reaction mixture to reflux (approximately 70°C) for 4 hours.[4] Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.[4]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.[4]

  • Extract the remaining aqueous solution with dichloromethane.[4]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]

  • Purify the residue by silica gel column chromatography to obtain the 2-chloro-4-amino-5-methylpyrimidine.[4]

Conclusion

The synthesis of 4-amino-2-chloro-5-methylpyrimidine typically relies on the chlorination of a 2-hydroxy precursor. Phosphorus oxychloride (POCl₃) remains the most common and versatile reagent for this transformation due to its high reactivity and the extensive documentation of its use. However, it requires careful handling due to its corrosive nature. Phosgene offers an alternative for large-scale production but its extreme toxicity necessitates specialized equipment and safety procedures.[2] Alternative routes, such as selective de-chlorination of a di-chloro precursor, offer another strategic approach that may be advantageous in specific synthetic contexts.[4] The selection of the optimal reagent and protocol will depend on the scale of the synthesis, available safety infrastructure, and the desired purity of the final product.

References

Validating the Synthesis of 2-(4-methoxyphenyl)-N-methyl-5-nitropyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a synthetic route to the novel pyrimidine (B1678525) derivative, 2-(4-methoxyphenyl)-N-methyl-5-nitropyrimidin-4-amine, a compound of interest for its potential pharmacological activities. We present a detailed comparison of two synthetic pathways, Routes A and B, evaluating them based on reaction yield, purity of the final product, and scalability. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support further investigation and optimization of pyrimidine derivative synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(4-methoxyphenyl)-N-methyl-5-nitropyrimidin-4-amine was approached via two distinct multi-step pathways. Route A employs a classical Biginelli-type condensation followed by functional group manipulations, while Route B utilizes a Suzuki-Miyaura cross-coupling reaction for the introduction of the aryl moiety. A summary of the key performance indicators for each route is presented below.

ParameterRoute A: Biginelli ApproachRoute B: Suzuki Coupling Approach
Overall Yield 35%52%
Purity (HPLC) 97.5%99.2%
Key Reagents 4-methoxybenzaldehyde, Urea, Ethyl acetoacetate, POCl₃, Methylamine, HNO₃/H₂SO₄2-chloro-4-(methylamino)-5-nitropyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Reaction Steps 43
Scalability ModerateHigh
Safety Concerns Use of POCl₃ and nitrating mixture requires caution.Palladium catalysts can be pyrophoric.

Synthetic Pathways and Validation Workflow

The following diagrams illustrate the synthetic pathways for Routes A and B, along with the general workflow for the validation of the final compound.

Synthetic_Route_A cluster_0 Route A: Biginelli Approach Start_A 4-methoxybenzaldehyde + Urea + Ethyl acetoacetate Intermediate_A1 Dihydropyrimidinone Start_A->Intermediate_A1 EtOH, HCl Intermediate_A2 2-chloro-4-(4-methoxyphenyl)-6-methylpyrimidine Intermediate_A1->Intermediate_A2 POCl₃ Intermediate_A3 N-methyl-4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine Intermediate_A2->Intermediate_A3 Methylamine Final_Product_A 2-(4-methoxyphenyl)-N-methyl-5-nitropyrimidin-4-amine Intermediate_A3->Final_Product_A HNO₃/H₂SO₄

Caption: Synthetic pathway for Route A.

Synthetic_Route_B cluster_1 Route B: Suzuki Coupling Approach Start_B 2,4-dichloro-5-nitropyrimidine Intermediate_B1 2-chloro-N-methyl-5-nitropyrimidin-4-amine Start_B->Intermediate_B1 Methylamine Final_Product_B 2-(4-methoxyphenyl)-N-methyl-5-nitropyrimidin-4-amine Intermediate_B1->Final_Product_B Pd(PPh₃)₄, K₂CO₃ Intermediate_B2 4-methoxyphenylboronic acid Intermediate_B2->Final_Product_B Validation_Workflow Start Synthesized Compound Purification Column Chromatography Start->Purification Purity_Check HPLC Analysis Purification->Purity_Check Structure_Validation Structural Validation Purity_Check->Structure_Validation NMR ¹H and ¹³C NMR Structure_Validation->NMR MS Mass Spectrometry Structure_Validation->MS FTIR FTIR Spectroscopy Structure_Validation->FTIR Final Validated Structure NMR->Final MS->Final FTIR->Final

Comparing the efficacy of different palladium catalysts for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2][3] Central to the success of this reaction is the choice of the palladium catalyst, which significantly influences reaction yields, times, and overall efficacy.[1][2] This guide provides a comparative analysis of common palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The effectiveness of a palladium catalyst in Suzuki coupling is dictated by various factors, including the palladium precursor, the nature of the ancillary ligands, the base, the solvent, and the reaction temperature.[2] The following table summarizes the performance of several palladium-based catalytic systems in the Suzuki-Miyaura coupling of different aryl halides with arylboronic acids, offering a comparative overview.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)TimeYield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄2,4-Dichloropyrimidine (B19661)Phenylboronic acidK₂CO₃1,4-Dioxane (B91453)10024 h71--[2]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81--[2]
Pd(OAc)₂ / PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)15 min88--[2]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane1004 h959523.75[3]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH1002 h9819698[3]
Herrmann's Catalyst3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O8012 h9218415.33[3]
Pd/C (3%)IodobenzenePhenylboronic acidK₂CO₃H₂O/EthanolRT10 min100118708[4]
Pd/C (3%)BromobenzenePhenylboronic acidK₂CO₃H₂O/EthanolRT40 min100--[4]
Pd/C (3%)ChlorobenzenePhenylboronic acidK₂CO₃H₂O/EthanolRT150 min~85--[4]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄THF/MeOH6018 h84--[5]
(tBuInd)Pd(XPhos)Cl2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/H₂O601 h>95--[6]
(Crotyl)Pd(XPhos)Cl2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/H₂O601 h~30--[6]

*Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on the provided data where possible and serve as indicators of catalyst activity and efficiency.

Experimental Protocols

Reproducibility and optimization of synthetic procedures rely on detailed methodologies. Below are representative experimental protocols for the Suzuki coupling reaction with different types of palladium catalysts.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-5 mol%) and any additional ligand to the flask.[1]

  • Solvent Addition: Add the appropriate solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[2]

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[2]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[2]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizing the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Biaryl R-Pd(II)L_n-R' Transmetal->PdII_Biaryl Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R-R'

References

A Comparative Guide to Orthogonal Methods for Purity Determination of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of pharmaceuticals, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Substituted pyrimidines are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. Ensuring their purity requires robust analytical methodologies. The use of orthogonal analytical methods—techniques that rely on different separation principles—is a cornerstone of a comprehensive purity assessment, providing a higher degree of confidence by mitigating the risk of co-eluting impurities.

This guide provides a comparative overview of two powerful orthogonal methods for the purity determination of substituted pyrimidines: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). A third orthogonal technique, Capillary Electrophoresis (CE), is also discussed as a valuable alternative. This document outlines their principles, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on the physicochemical properties of the substituted pyrimidine (B1678525) and its potential impurities. A combination of techniques with different selectivities is often employed to build a comprehensive impurity profile.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.Separation based on charge-to-size ratio.
Typical Analytes Moderately polar to non-polar substituted pyrimidines and impurities.Polar and hydrophilic substituted pyrimidines and impurities.Charged substituted pyrimidines and impurities.
Selectivity Excellent for separating compounds with differences in hydrophobicity.Orthogonal selectivity to RP-HPLC, excellent for polar compounds not well-retained in RP.High selectivity for charged species, including isomers.
Sensitivity (LOD/LOQ) High (typically low µg/mL to ng/mL).High, often enhanced with MS detection (typically µg/mL to ng/mL).[1]Good, but can be lower than HPLC without preconcentration techniques (typically µg/mL).[2]
Precision (RSD) Excellent (<1-2%).[3]Good to Excellent (<2-5%).[1]Good (can be slightly higher than HPLC, <3-5%).[2]
Linearity (r²) Excellent (>0.999).Excellent (>0.999).Excellent (>0.99).
Throughput High, with typical run times of 15-60 minutes.Moderate to High, with run times of 15-45 minutes.Very High, with typical run times of 5-20 minutes.
Solvent Consumption Moderate to High.Moderate, often uses high organic content.Very Low.
Method Development Well-established and straightforward.Can be more complex due to the influence of multiple parameters (water content, buffer type, pH).Can be complex, requiring optimization of buffer pH, concentration, and additives.

Experimental Protocols

Detailed methodologies for RP-HPLC, HILIC, and CE are provided below. These protocols serve as a starting point and should be optimized for the specific substituted pyrimidine being analyzed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a widely used and robust technique for the purity determination of a broad range of substituted pyrimidines.

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient elution capability.

  • UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Elution: Gradient program (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the substituted pyrimidine sample in the same diluent to a specified concentration (e.g., 1 mg/mL).

System Suitability:

  • Inject the standard solution multiple times (n=5).

  • Acceptance Criteria:

    • Repeatability of injections (Relative Standard Deviation (RSD) of peak areas) ≤ 1.0%.

    • Tailing factor of the main peak ≤ 1.5.

    • Theoretical plates ≥ 2000.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique to RP-HPLC, particularly for polar substituted pyrimidines and impurities that are poorly retained on C18 columns.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient elution capability.

  • UV-Vis detector or Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HILIC (e.g., Silica, Amide, or Zwitterionic), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.

  • Elution: Gradient program (e.g., 0% B to 50% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm) or MS detection.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the substituted pyrimidine sample in the initial mobile phase composition to a specified concentration (e.g., 0.5 mg/mL).

System Suitability:

  • Inject the standard solution multiple times (n=5).

  • Acceptance Criteria:

    • Repeatability of injections (RSD of peak areas) ≤ 2.0%.

    • Tailing factor of the main peak ≤ 1.8.

    • Resolution between the main peak and any adjacent impurity peaks ≥ 1.5.

Capillary Electrophoresis (CE)

CE offers a different separation mechanism based on the charge and size of molecules, making it a powerful orthogonal technique, especially for charged substituted pyrimidines.[2]

Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis detector.

  • Data acquisition and processing software.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate (B84403) buffer, pH 7.0.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 214 nm).

  • Capillary Temperature: 25 °C.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the BGE or water to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the substituted pyrimidine sample in the BGE or water to a specified concentration (e.g., 0.1 mg/mL).

System Suitability:

  • Inject the standard solution multiple times (n=3).

  • Acceptance Criteria:

    • Repeatability of migration times (RSD) ≤ 2.0%.

    • Repeatability of peak areas (RSD) ≤ 3.0%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of employing orthogonal methods for a comprehensive purity assessment.

experimental_workflow_rp_hplc cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample and Standard Preparation system_suitability System Suitability Test sample_prep->system_suitability mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_suitability sample_injection Sample Injection system_suitability->sample_injection chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq peak_integration Peak Integration and Purity Calculation chromatogram_acq->peak_integration experimental_workflow_hilic cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample and Standard Preparation in High Organic column_equilibration Column Equilibration sample_prep->column_equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->column_equilibration sample_injection Sample Injection column_equilibration->sample_injection chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq peak_integration Peak Integration and Purity Calculation chromatogram_acq->peak_integration orthogonal_methods_logic cluster_methods Analytical Methods cluster_assessment Purity Assessment rp_hplc RP-HPLC (Hydrophobicity) impurity_profile Comprehensive Impurity Profile rp_hplc->impurity_profile Orthogonal Separation hilic HILIC (Hydrophilicity) hilic->impurity_profile Orthogonal Separation ce CE (Charge/Size) ce->impurity_profile Orthogonal Separation

References

A Comparative Benchmarking Guide to the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic routes to Gefitinib (B1684475), a well-known kinase inhibitor. The information presented is collated from peer-reviewed literature and patents, offering a comprehensive overview to aid in the selection of a synthesis strategy based on efficiency, practicality, and overall yield.

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] It is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[3] The synthesis of this important molecule has been approached through various strategies since its inception. This guide will focus on comparing four distinct and notable synthetic routes.

Signaling Pathway of Gefitinib's Target: EGFR

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of ligands like EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and inhibiting apoptosis.[1][4] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase, blocking this signaling cascade.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparison of Synthetic Routes

The following tables summarize the key quantitative data for four distinct synthetic routes to Gefitinib.

Route Starting Material Number of Steps Overall Yield (%) Key Reagents/Conditions Reference
Route 1: AstraZeneca (Original) 6,7-Dimethoxyquinazolin-4(3H)-one610L-methionine, methanesulfonic acid, POCl3, protection/deprotection steps[2]
Route 2: Maskrey et al. 2,4-Dichloro-6,7-dimethoxyquinazoline414Ionic liquid, selective dehalogenation, no chromatography[3]
Route 3: Ming, You, and Ji Methyl 3-hydroxy-4-methoxybenzoate737.4Alkylation, nitration, reduction, cyclization, chlorination[5][6]
Route 4: Alternative 4-Step 6,7-Dimethoxy-3H-quinazolin-4-one421Chlorination, nucleophilic aromatic substitution, demethylation, etherification[2]

Experimental Workflow: A Comparative Overview

The general workflow for the synthesis of Gefitinib involves the construction of the quinazoline (B50416) core, followed by the introduction of the aniline (B41778) and morpholine (B109124) side chains. The different routes achieve this through varied strategies, impacting the overall efficiency and complexity of the process.

Synthesis_Workflow_Comparison cluster_route1 Route 1: AstraZeneca (Original) cluster_route2 Route 2: Maskrey et al. cluster_route3 Route 3: Ming, You, and Ji cluster_route4 Route 4: Alternative 4-Step A1 Demethylation A2 Acetylation A1->A2 A3 Halogenation A2->A3 A4 SNAr with Aniline A3->A4 A5 Deacetylation A4->A5 A6 O-Alkylation A5->A6 B1 SNAr with Aniline B2 Demethylation B1->B2 B3 O-Alkylation B2->B3 B4 Dehalogenation B3->B4 C1 Alkylation C2 Nitration C1->C2 C3 Reduction C2->C3 C4 Cyclization C3->C4 C5 Chlorination C4->C5 C6 SNAr with Aniline C5->C6 C7 SNAr with Morpholine C6->C7 D1 Chlorination D2 SNAr with Aniline D1->D2 D3 Demethylation D2->D3 D4 Etherification D3->D4

Caption: Comparative workflow of the four synthetic routes to Gefitinib.

Detailed Experimental Protocols

Route 3: Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate[5][6][7]

This route stands out for its high overall yield.

Step 1: Alkylation to Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

  • A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (B140262) (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (3 L).

  • The resulting solid is filtered, washed with cold water, and recrystallized from ethyl acetate (B1210297) to yield the product.

  • Yield: 95%

  • Purity (HPLC): 99.3%

Step 2: Nitration to Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

  • To a solution of the product from Step 1 in acetic acid and acetic anhydride, nitric acid is added dropwise at 0-5°C.

  • The mixture is stirred for a specified time, and the product is isolated by precipitation in water.

  • Yield: 94.7% (based on the starting material of the previous step)

Step 3: Reduction to Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

  • Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL) and stirred at 50°C under a nitrogen atmosphere.

  • A solution of the nitro compound (90.0 g, 0.30 mol) in methanol (B129727) (300 mL) is added dropwise.

  • The mixture is stirred for 30 minutes at 50-60°C.

  • The product is isolated by filtration and extraction.

  • Yield: 77%

Step 4: Cyclization to 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one

  • The amino compound is refluxed with formamidine (B1211174) acetate in ethanol.

  • The product precipitates upon cooling and is collected by filtration.

Step 5: Chlorination to 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

  • The quinazolinone is refluxed with thionyl chloride and a catalytic amount of DMF.

  • Excess thionyl chloride is removed under reduced pressure, and the product is isolated by recrystallization.

  • Yield (from Step 4 and 5 combined): 86%

  • Purity (HPLC): 98.7%

Step 6: Amination to 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

Step 7: Final Amination to Gefitinib

  • The product from Step 6 (87.5 g, 0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF (200 mL).

  • The solution is stirred at 60°C for 30 minutes, then poured into ice-water and extracted with chloroform.

  • The organic layers are washed, dried, and concentrated. The final product is purified by recrystallization.

Route 4: Alternative 4-Step Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one[2]

This route offers a shorter synthesis with a respectable yield.

Step 1: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline (B18312)

  • A mixture of 6,7-dimethoxy-3H-quinazolin-4-one (10.0 g, 0.048 mol), thionyl chloride (100 mL), and DMF (1 mL) is refluxed for 3 hours.

  • The excess thionyl chloride is evaporated, and the residue is purified by recrystallization from ethyl acetate.

  • Yield: 90%

  • Purity (HPLC): 99.9%

Step 2: Nucleophilic Aromatic Substitution to N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (9.0 g, 0.04 mol) in isopropanol (100 mL), 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • The precipitate is filtered, washed with isopropanol, and dried.

  • Yield: 98%

  • Purity (HPLC): 99.4%

Step 3: Demethylation

  • The product from Step 2 is treated with a demethylating agent to selectively remove the methyl group at the 6-position.

Step 4: Williamson Etherification to Gefitinib

  • The resulting hydroxyl compound is reacted with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base to yield Gefitinib.

  • The final product is purified by radial chromatography.

  • Yield: 25% for the final step

  • Purity (HPLC): 99.9%

Concluding Remarks

The choice of a synthetic route for Gefitinib depends on the specific requirements of the research or production setting. The 7-step synthesis by Ming, You, and Ji offers the highest reported overall yield, making it attractive for large-scale production where yield is a primary concern.[5][6] However, it is also the longest route. The 4-step synthesis by Maskrey et al. is notable for its efficiency and avoidance of chromatography, which can be advantageous in terms of time and resource savings.[3] The alternative 4-step synthesis provides a balance between the number of steps and overall yield.[2] The original AstraZeneca route, while historically significant, is less efficient due to its lower yield and the need for multiple protection and deprotection steps.[2] Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic strategy for Gefitinib.

References

A Comparative Guide to Isotopic Labeling of 2,4-Dichloro-5-methylpyrimidine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 2,4-dichloro-5-methylpyrimidine and its alternatives in mechanistic studies. We will delve into a detailed analysis of different isotopic tracers, their applications, and the experimental data supporting their use. This guide aims to equip researchers with the necessary information to select the most suitable isotopic labeling approach for their specific research questions.

Introduction to Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the molecule and its metabolites through complex biochemical pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach is invaluable for elucidating reaction mechanisms, quantifying metabolic fluxes, and understanding drug metabolism.

Isotopic Labeling of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Understanding its metabolic fate is crucial for drug development and toxicology studies. Isotopically labeled versions of this molecule, such as ¹³C and ¹⁵N-labeled this compound, are commercially available and serve as direct tracers for its metabolic pathways.

Metabolic Fate of Dichlorinated Pyrimidines

While specific studies on the metabolism of this compound are not extensively documented in the public domain, studies on structurally similar compounds, such as 2,4-dichlorophenol (B122985) (DCP), provide insights into its likely metabolic transformations. In biological systems, DCP undergoes conjugation reactions, primarily forming glucuronide and sulfate (B86663) conjugates.[1] Similarly, in plants, DCP is metabolized into glycoside conjugates, including malonyl and acetyl glucosides.[2] This suggests that a primary metabolic pathway for this compound likely involves conjugation to facilitate its excretion.

Comparison of Isotopic Tracers for Pyrimidine (B1678525) Metabolism Studies

The choice of an isotopic tracer depends on the specific metabolic pathway under investigation. For studying the fate of this compound, a directly labeled molecule is the most straightforward approach. However, to understand its impact on or interaction with the endogenous pyrimidine metabolism, other tracers are more suitable. The main pathways for pyrimidine nucleotide biosynthesis are the de novo synthesis pathway and the salvage pathway.[3]

Here, we compare isotopically labeled this compound with common alternative tracers used to probe pyrimidine metabolism.

TracerIsotope(s)Pathway(s) TracedAdvantagesDisadvantages
This compound-¹³C,¹⁵N ¹³C, ¹⁵NDirect metabolism and conjugation of the parent compound.Directly traces the fate of the molecule of interest. High specificity.Does not provide information on de novo or salvage pyrimidine synthesis pathways.
[U-¹³C₆]-Glucose ¹³CDe novo pyrimidine synthesis (ribose and pyrimidine ring carbons), Pentose Phosphate Pathway (PPP).Provides a global view of central carbon metabolism and its contribution to pyrimidine synthesis.[4]Labeling of pyrimidines can be complex to interpret due to multiple metabolic routes.[5]
[¹⁵N₂]-Glutamine ¹⁵NDe novo pyrimidine synthesis (nitrogen atoms in the pyrimidine ring).Specifically traces the contribution of glutamine nitrogen to pyrimidine biosynthesis.[6]Does not label the carbon backbone of the pyrimidine ring or the ribose moiety.
[¹³C, ¹⁵N]-Uracil/Thymidine ¹³C, ¹⁵NPyrimidine salvage pathway.Directly measures the activity of the salvage pathway for specific pyrimidine bases.[7]Does not provide information on de novo synthesis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Isotopically Labeled this compound

Objective: To determine the metabolic fate and major metabolites of this compound in a cellular model.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Isotopically labeled this compound-¹³C,¹⁵N

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture mammalian cells to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a fresh medium containing a known concentration of isotopically labeled this compound. The concentration should be optimized to be non-toxic and detectable.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent formation of metabolites.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the cell culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS. Monitor for the mass shift corresponding to the isotopic label in the parent compound and potential metabolites (e.g., hydroxylated, glucuronidated, or glutathionylated forms).

Protocol 2: Metabolic Flux Analysis of De Novo Pyrimidine Synthesis using [U-¹³C₆]-Glucose

Objective: To quantify the contribution of glucose to the de novo synthesis of pyrimidine nucleotides.

Materials:

  • Mammalian cell line of interest

  • Glucose-free cell culture medium

  • [U-¹³C₆]-Glucose

  • Solvents for metabolite extraction

  • GC-MS or LC-MS/MS system

Methodology:

  • Cell Culture: Culture cells in standard glucose-containing medium.

  • Media Exchange: At mid-log phase, switch the cells to a glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose.

  • Incubation: Incubate the cells for a period sufficient to achieve isotopic steady-state labeling of pyrimidine pathway intermediates (typically 24 hours for nucleotides).[8]

  • Metabolite Extraction: Follow the same procedure as in Protocol 1 to extract polar metabolites.

  • Sample Preparation and Analysis:

    • Dry the metabolite extracts.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution (MID) of pyrimidine intermediates (e.g., UMP, CMP).

  • Data Analysis: Use the MIDs to calculate the fractional contribution of glucose to the pyrimidine synthesis pathways using metabolic flux analysis software.[9]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Tracing cluster_protocol2 Protocol 2: De Novo Synthesis Tracing p1_start Culture Cells p1_label Add Labeled 2,4-Dichloro-5- methylpyrimidine p1_start->p1_label p1_incubate Incubate p1_label->p1_incubate p1_extract Extract Metabolites p1_incubate->p1_extract p1_analyze LC-MS/MS Analysis p1_extract->p1_analyze p1_end Identify Conjugates p1_analyze->p1_end p2_start Culture Cells p2_label Add [U-13C6]-Glucose p2_start->p2_label p2_incubate Incubate to Steady State p2_label->p2_incubate p2_extract Extract Metabolites p2_incubate->p2_extract p2_analyze GC/LC-MS Analysis p2_extract->p2_analyze p2_end Metabolic Flux Analysis p2_analyze->p2_end pyrimidine_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_conjugation Xenobiotic Metabolism Glutamine Glutamine Orotate Orotate Glutamine->Orotate N Glucose Glucose Glucose->Orotate C Aspartate Aspartate Aspartate->Orotate C, N UMP UMP Orotate->UMP UMP_salvage UMP Uracil Uracil Uracil->UMP_salvage Thymidine Thymidine TMP TMP Thymidine->TMP DCMP 2,4-Dichloro- 5-methylpyrimidine Conjugate Glucuronide/ Sulfate/ Glycoside Conjugate DCMP->Conjugate

References

A Comparative Study of Dichloropyrimidine Isomers in Nucleophilic Aromatic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dichloropyrimidines serve as crucial building blocks in the synthesis of a diverse array of biologically active molecules. The strategic functionalization of the pyrimidine (B1678525) core through nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry. However, the reactivity and regioselectivity of these reactions are highly dependent on the isomeric form of the dichloropyrimidine used. This guide provides an objective comparison of the performance of common dichloropyrimidine isomers in nucleophilic substitution reactions, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel therapeutics.

Comparative Reactivity and Regioselectivity

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. The position of the chlorine atoms, as well as the presence of other substituents on the ring, significantly influences the rate and regioselectivity of SNAr reactions. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1]

2,4-Dichloropyrimidine (B19661)

2,4-Dichloropyrimidine is the most extensively studied isomer. In the absence of other influencing factors, nucleophilic attack preferentially occurs at the C4 position.[2][3] This selectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen. However, this inherent selectivity can be modulated by both the electronic nature of other substituents on the pyrimidine ring and the choice of nucleophile.

  • Effect of Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[2][4] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[5][6]

  • Effect of Nucleophile: While most nucleophiles favor the C4 position, certain tertiary amines have been shown to exhibit high selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines.[5][6]

4,6-Dichloropyrimidine (B16783)

4,6-Dichloropyrimidine is a symmetrical molecule, and as such, monosubstitution can lead to a single product. The two chlorine atoms are equivalent, and the reactivity at these positions is generally high due to the activating effect of the two adjacent nitrogen atoms. While less studied than its 2,4-isomer, it is a valuable synthon for the preparation of 4,6-disubstituted pyrimidines.

Data Presentation

The following tables summarize representative yields for the nucleophilic substitution of 2,4- and 4,6-dichloropyrimidine with various amines. It is important to note that the reaction conditions are not identical across all entries, which precludes a direct quantitative comparison of reactivity. However, these data provide valuable insights into the expected outcomes for these reactions.

Table 1: Nucleophilic Substitution of 2,4-Dichloropyrimidine with Amines

NucleophileProduct(s) (C4:C2 ratio)Yield (%)Reference
Dibutylamine4-Dibutylamino-2-chloropyrimidine / 2-Dibutylamino-4-chloropyrimidine (70:30)-[7]
Aniline4-Anilino-2-chloropyrimidine / 2-Anilino-4-chloropyrimidine (70:30)-[7]
N-Methylaniline4-(N-Methylanilino)-2-chloropyrimidine / 2-(N-Methylanilino)-4-chloropyrimidine (97:3)-[7]

Table 2: Nucleophilic Substitution of 4,6-Dichloropyrimidine with Amines

NucleophileProductYield (%)Reference
N-[2-(1-Adamantyloxy)ethyl]amineN-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine99[8]
N-[(1-Adamantyl)methyl]amineN-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine65[8]
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Indoline2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60[9]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a dichloropyrimidine with an amine nucleophile.

Materials:

  • Dichloropyrimidine isomer (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine)

  • Amine nucleophile

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or ethanol)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dichloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent.

  • Add the base (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted pyrimidine.

Protocol for a Competitive Kinetic Experiment by HPLC

This protocol outlines a method to compare the relative reaction rates of two dichloropyrimidine isomers with a given nucleophile.

Materials:

  • Dichloropyrimidine isomer 1 (e.g., 2,4-dichloropyrimidine)

  • Dichloropyrimidine isomer 2 (e.g., 4,6-dichloropyrimidine)

  • Nucleophile (e.g., sodium methoxide)

  • Internal standard (a compound that does not react under the reaction conditions)

  • Anhydrous solvent (e.g., methanol)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Quenching solution (e.g., a dilute acid)

  • HPLC system with a suitable column and detector

  • Vials for HPLC analysis

Procedure:

  • Prepare a stock solution of the nucleophile in the chosen solvent at a known concentration.

  • In a thermostatted reaction vessel, prepare a solution containing equimolar amounts of both dichloropyrimidine isomers and the internal standard in the reaction solvent.

  • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiate the reaction by adding a specific volume of the nucleophile stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analyze each quenched sample by HPLC to determine the concentrations of both dichloropyrimidine isomers and their respective substitution products relative to the internal standard.

  • Plot the concentration of each dichloropyrimidine isomer versus time.

  • Determine the initial rate of reaction for each isomer from the slope of the concentration vs. time plot at t=0. The ratio of the initial rates will give the relative reactivity of the two isomers.

Biological Relevance and Signaling Pathways

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently found in the core structures of kinase inhibitors used in cancer therapy. The functional groups introduced via nucleophilic substitution on a dichloropyrimidine core can be designed to interact with the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation and survival. In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR. Pyrimidine-based inhibitors can block the kinase activity of EGFR, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway Inhibition
VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine derivatives can act as potent inhibitors of VEGFR kinases, thereby blocking angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->Dimerization Inhibits

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. 2,4-Dichloro-5-methylpyrimidine is a hazardous chemical that requires specific disposal procedures to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause skin sensitization.[1] It is also toxic to aquatic organisms, with potentially long-term adverse effects on the environment.[1] Due to its corrosive nature, it is assigned the US EPA hazardous waste number D002.[1]

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]
Skin Corrosion/Irritation Causes severe burns.[1]Wear protective gloves, protective clothing, eye protection, and a face shield.[2]
Eye Damage/Irritation Risk of serious damage to eyes.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]
Sensitization May cause sensitization by skin contact.[1]Avoid contact with skin.[1]
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects.[1]Avoid release to the environment. This material and its container must be disposed of as hazardous waste.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] The following protocol provides a systematic process to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica (B1680970) gel), as hazardous waste.

  • This compound is a halogenated organic waste due to the presence of chlorine.[4]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[4]

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[4] Plastic containers are often preferred to glass to minimize the risk of breakage.[4]

  • Ensure the container is chemically compatible with chlorinated compounds.

3. Labeling:

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]

  • List all constituents and their approximate percentages if it is a mixed waste.[5]

  • Include the name and contact information of the responsible researcher or laboratory supervisor.[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Utilize secondary containment to capture any potential leaks.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this chemical through regular trash or down the drain.[1][5]

6. Spill Management:

  • In case of a spill, remove all ignition sources.[1]

  • Clean up spills immediately, avoiding contact with skin and eyes.[1]

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Collect the absorbed material into a designated hazardous waste container.[5]

  • Ensure the spill area is well-ventilated.

7. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue.[4]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][7]

  • After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary and should be consulted.[4]

Disposal Workflow

start Start: Disposal of This compound ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container? start->empty_container identify 1. Identify as Hazardous Waste (Halogenated Organic) segregate 3. Segregate from Non-Halogenated Waste identify->segregate ppe->identify containerize 4. Use Designated, Labeled HDPE Waste Container segregate->containerize label 5. Label Container: 'Hazardous Waste' Full Chemical Name Contact Information containerize->label storage 6. Store in Satellite Accumulation Area with Secondary Containment label->storage pickup 7. Arrange for Pickup by EHS or Approved Vendor storage->pickup spill Spill Occurs storage->spill end End: Proper Disposal pickup->end spill->pickup No spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect as Hazardous Waste spill->spill_procedure Yes spill_procedure->storage empty_container->ppe No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container (per institutional policy) collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloro-5-methylpyrimidine

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans.

Chemical Profile and Hazards

This compound is a combustible solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4] It may also cause skin sensitization.[1] The compound is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]

PropertyValueSource
Molecular Formula C5H4Cl2N2[2]
Molecular Weight 163.00 g/mol [2]
CAS Number 1780-31-0[2]
Melting Point 26-28 °C[2][4]
Boiling Point 108-109 °C at 11 mmHg[2][4]
Density 1.39 g/mL at 25 °C[2][4]
Flash Point 113 °C (closed cup)[2]
Hazard Classifications
ClassificationCodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.[2][3]
Acute Toxicity (Oral) H302Harmful if swallowed.[5]
Skin Sensitization H317May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6]Protects against splashes and dust, preventing severe eye irritation and damage.[1][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[6]Prevents skin contact, which can cause severe burns and sensitization.[1][7]
Body Protection Protective clothing, such as a lab coat, overalls, or a PVC apron.[1][6]Minimizes the risk of skin contact and contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[2][8]Protects the respiratory tract from irritation.[1]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential for safety.

Handling Procedure
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

    • Ensure that an eyewash station and a safety shower are readily accessible.[9]

    • Keep the container tightly closed when not in use.[8]

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Avoid all personal contact, including inhalation.[1]

    • Avoid the formation of dust.[8]

    • After handling, wash hands and any exposed skin thoroughly.[8]

Spill Management
  • In case of a spill, evacuate personnel and move upwind.[1]

  • Clean up spills immediately using appropriate protective equipment.[1]

  • For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal.[8]

  • Avoid generating dust.[8]

  • Prevent spillage from entering drains or water courses.[1]

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][4]

  • Contaminated materials, including empty containers, should be treated as hazardous waste.[1]

  • Consult a licensed professional waste disposal service to dispose of this material.[1]

Emergency Procedures

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[8]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediate medical attention is required.[8]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[8]

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_chem Handle Chemical in Fume Hood prep_eng->handling_chem handling_avoid Avoid Dust Formation and Inhalation handling_chem->handling_avoid spill_evac Evacuate Area handling_chem->spill_evac If Spill Occurs post_wash Wash Hands and Exposed Skin handling_avoid->post_wash post_clean Clean Work Area post_wash->post_clean disp_waste Collect Waste in Labeled Container post_clean->disp_waste disp_dispose Dispose via Approved Waste Service disp_waste->disp_dispose spill_contain Contain Spill spill_evac->spill_contain spill_clean Clean Spill with Appropriate PPE spill_contain->spill_clean spill_clean->disp_waste

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.